Osoresnontrine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
selective phosphodiesterase 9A inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-16-13-10-18-21(12-4-7-23-8-5-12)15(13)19-14(20-16)9-11-3-1-2-6-17-11/h1-3,6,10,12H,4-5,7-9H2,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTIJCSHNVZMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=C(C=N2)C(=O)NC(=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189767-28-9 | |
| Record name | Osoresnontrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189767289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osoresnontrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-(2-pyridinylmethyl)-1-(tetrahydro-2H-pyran-4-yl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSORESNONTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9OC34WOAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Osoresnontrine: A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Osoresnontrine (BI 409306) is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). Developed by Boehringer Ingelheim, it was investigated as a potential treatment for cognitive impairment in Alzheimer's disease and schizophrenia. The rationale for its development was based on the hypothesis that increasing cGMP levels in the brain could enhance synaptic plasticity and, consequently, improve cognitive functions. Preclinical studies in rodent models demonstrated that this compound could elevate brain cGMP levels, facilitate long-term potentiation (LTP), and improve performance in memory tasks. Despite promising preclinical and early clinical data, Phase II trials in both Alzheimer's disease and schizophrenia did not meet their primary efficacy endpoints, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive history of the discovery and development of this compound, detailing its mechanism of action, preclinical findings, and clinical trial outcomes.
Introduction: The Rationale for PDE9A Inhibition
The discovery of this compound is rooted in the understanding of the role of the nitric oxide (NO)-cGMP signaling pathway in synaptic plasticity, a fundamental cellular mechanism for learning and memory[1][2]. N-methyl-D-aspartate (NMDA) receptor activation in postsynaptic neurons leads to an influx of calcium, which stimulates nitric oxide synthase (NOS) to produce NO. NO diffuses to the presynaptic terminal, where it activates soluble guanylyl cyclase (sGC) to produce cGMP. This signaling cascade is crucial for inducing long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously[2][3].
Phosphodiesterase 9A (PDE9A) is an enzyme that specifically hydrolyzes cGMP and is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex[4][5]. The central hypothesis was that inhibiting PDE9A would prevent the breakdown of cGMP, thereby amplifying the downstream signaling of the NO pathway, enhancing LTP, and ultimately improving cognitive function[1][6]. This approach was considered a promising novel strategy for treating the cognitive deficits observed in neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia[4][5].
Discovery and Preclinical Development
While specific details regarding the initial lead discovery and optimization of the pyrazolopyrimidinone scaffold leading to this compound are not extensively published in peer-reviewed literature, a key preclinical study by Rapp et al. (2018) provides a detailed pharmacological characterization of the compound[1]. This compound was identified as a potent and selective inhibitor of PDE9A[1].
In Vitro Characterization
In vitro assays confirmed that this compound is a potent inhibitor of both human and rat PDE9A[1]. The selectivity of this compound for PDE9A over other PDE families was a critical aspect of its preclinical profile, minimizing potential off-target effects.
Table 1: In Vitro Inhibitory Potency of this compound [1]
| Target | IC50 (nM) |
| Human PDE9A | 65 |
| Rat PDE9A | 168 |
Preclinical Pharmacology and Efficacy
A crucial step in the preclinical validation of this compound was to demonstrate its ability to engage its target in the central nervous system. Studies in rats showed that oral administration of this compound led to a dose-dependent increase in cGMP levels in both the prefrontal cortex and the cerebrospinal fluid (CSF)[1][6]. This confirmed that the compound could cross the blood-brain barrier and exert its intended pharmacodynamic effect.
Experimental Protocol: cGMP Measurement in Rat CSF and Brain
-
Animal Model: Male Wistar rats.
-
Dosing: Oral administration of BI 409306 or vehicle.
-
Sample Collection: CSF was collected from the cisterna magna, and prefrontal cortex tissue was dissected at specified time points post-dosing.
-
Analysis: cGMP levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. Data were normalized to the total protein concentration in the respective samples.
The primary hypothesis behind PDE9A inhibition was the enhancement of synaptic plasticity. This was tested by evaluating the effect of this compound on LTP in ex vivo hippocampal slices from rats[1]. The study found that this compound significantly enhanced LTP induced by both weak and strong tetanic stimulation, providing direct evidence of its ability to modulate synaptic strength[1].
Experimental Protocol: Ex Vivo Hippocampal LTP
-
Preparation: Coronal brain slices (350-400 µm thick) containing the hippocampus were prepared from male Wistar rats.
-
Incubation: Slices were incubated with various concentrations of BI 409306 or vehicle.
-
Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
LTP Induction: LTP was induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second).
-
Measurement: The magnitude of LTP was quantified as the percentage increase in the fEPSP slope from baseline after HFS.
Caption: Mechanism of Action of this compound on Synaptic Plasticity.
To assess the pro-cognitive effects of this compound in vivo, the compound was tested in two different rodent models of memory[1].
-
MK-801-Induced Working Memory Deficit (T-Maze): The NMDA receptor antagonist MK-801 is known to induce deficits in working memory. This compound was able to reverse these deficits in a T-maze spontaneous alternation task in mice, demonstrating its potential to ameliorate working memory impairments[1].
-
Novel Object Recognition (NOR): The NOR task is used to assess long-term episodic memory. Mice treated with this compound showed improved performance in this task, indicating an enhancement of long-term memory function[1].
Experimental Protocol: Novel Object Recognition (NOR) Task
-
Animal Model: Male C57BL/6 mice.
-
Habituation: Mice were habituated to the testing arena in the absence of objects.
-
Training (Familiarization) Phase: Mice were placed in the arena with two identical objects and the time spent exploring each object was recorded. BI 409306 or vehicle was administered before this phase.
-
Testing (Choice) Phase: After a retention interval (e.g., 24 hours), one of the familiar objects was replaced with a novel object. The time spent exploring the novel versus the familiar object was measured.
-
Analysis: A discrimination index, representing the preference for the novel object, was calculated.
Caption: this compound Preclinical Development Workflow.
Clinical Development
Based on the robust preclinical data, this compound advanced into clinical trials for both Alzheimer's disease and schizophrenia.
Phase I Studies
Multiple Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound[2][7][8].
-
First-in-Human Trial (NCT01343706): This single ascending dose study established a good safety and tolerability profile, with the highest tolerated dose being 350 mg. The study also revealed that this compound was rapidly absorbed and eliminated. A key finding was the influence of cytochrome P450 2C19 (CYP2C19) genotype on the drug's metabolism, with poor metabolizers showing significantly higher plasma concentrations[2].
-
Proof-of-Mechanism Study: A subsequent Phase I study provided evidence of target engagement in humans. Following oral administration, this compound was detected in the CSF and produced a dose-dependent increase in CSF cGMP levels, confirming that the preclinical findings translated to humans[8].
Table 2: Summary of Phase I Clinical Trial Findings
| Trial Identifier | Population | Key Objectives | Key Findings | Reference |
| NCT01343706 | Healthy Males | Safety, Tolerability, PK | Generally safe and well-tolerated up to 350 mg; Rapid absorption and elimination; PK influenced by CYP2C19 genotype. | [2] |
| - | Healthy Males | PK, PD (Proof-of-Mechanism) | Crossed blood-CSF barrier; Dose-dependent increase in CSF cGMP levels. | [8] |
| Multiple Trials | Healthy Young & Elderly | Safety, Tolerability, PK (Multiple Doses) | Good safety and tolerability with multiple dosing; Eye disorders were the most common dose-dependent adverse events. | [7] |
Phase II Studies
Despite the promising Phase I results, the efficacy of this compound was not demonstrated in Phase II proof-of-concept studies.
Two Phase II studies (NCT02240693 and NCT02337907) were conducted in patients with prodromal and mild Alzheimer's disease, respectively[6]. A pooled analysis of the data from 457 patients showed no significant improvement in the primary endpoint, the Neuropsychological Test Battery (NTB) total composite score, after 12 weeks of treatment compared to placebo[6]. Secondary endpoints also showed no treatment benefit. As a result, Boehringer Ingelheim announced the discontinuation of the development of this compound for Alzheimer's disease in February 2018[5][9].
A Phase II trial (NCT02281773) evaluated this compound as a treatment for cognitive impairment associated with schizophrenia (CIAS)[10]. The study randomized 518 patients to receive various doses of this compound or placebo for 12 weeks. The trial did not meet its primary endpoint, which was a significant change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score[10][11]. While the drug was well-tolerated, the lack of efficacy led to a shift in focus for the compound's development[4].
Conclusion
The development of this compound represents a well-designed, hypothesis-driven drug discovery program. Based on a strong biological rationale, the compound was shown to be a potent and selective PDE9A inhibitor that engaged its target in the CNS and produced pro-cognitive effects in preclinical models. However, this preclinical efficacy did not translate into clinical benefit in Phase II trials for either Alzheimer's disease or schizophrenia. The story of this compound underscores the significant challenges in translating preclinical findings in cognitive enhancement to successful clinical outcomes in complex neuropsychiatric and neurodegenerative disorders. The data generated from its development, however, contribute valuable knowledge to the understanding of the cGMP signaling pathway and the complexities of clinical trial design for cognitive endpoints.
References
- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Rescue of Long-Term Potentiation in Alzheimer Diseased Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. pmlive.com [pmlive.com]
- 6. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The safety, tolerability and pharmacokinetics of BI 409306, a novel and potent PDE9 inhibitor: Overview of three Phase I randomised trials in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I, randomized, proof-of-clinical-mechanism study assessing the pharmacokinetics and pharmacodynamics of the oral PDE9A inhibitor BI 409306 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 21. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
The PDE9A Inhibitor Osoresnontrine: A Deep Dive into its Modulation of the cGMP Signaling Pathway
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Osoresnontrine (BI 409306) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby modulating the cGMP signaling pathway. This pathway plays a crucial role in various physiological processes, particularly in synaptic plasticity and cognitive function. This technical whitepaper provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the cGMP signaling cascade. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cGMP pathway with PDE9A inhibitors.
Introduction
The cyclic guanosine monophosphate (cGMP) signaling pathway is a ubiquitous intracellular second messenger system that governs a wide array of physiological functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1][2][3] In the central nervous system, the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP cascade is a key regulator of synaptic plasticity, a fundamental process for learning and memory.[2] Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling. PDE9A is a high-affinity, cGMP-specific PDE that is highly expressed in brain regions associated with cognition, such as the hippocampus and cortex.
This compound (BI 409306) has emerged as a potent and selective inhibitor of PDE9A.[4][5] Its mechanism of action centers on the elevation of intracellular cGMP levels, which in turn is hypothesized to enhance synaptic plasticity and improve cognitive function.[6][7] this compound has been investigated in clinical trials for cognitive impairment in schizophrenia and Alzheimer's disease.[5] This whitepaper will provide a comprehensive technical overview of the preclinical data supporting the effect of this compound on the cGMP signaling pathway.
Mechanism of Action: Modulation of the cGMP Signaling Pathway
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of PDE9A. This inhibition leads to an accumulation of intracellular cGMP, which then acts on its downstream effectors, primarily cGMP-dependent protein kinase (PKG).
The cGMP Signaling Cascade
The canonical cGMP signaling pathway begins with the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs). There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides. In the brain, the NO-sGC pathway is particularly important for synaptic plasticity.
Once synthesized, cGMP can activate several downstream targets, including:
-
cGMP-dependent protein kinases (PKGs): These serine/threonine kinases phosphorylate a variety of substrate proteins, leading to changes in their activity and downstream cellular responses.[2]
-
Cyclic nucleotide-gated (CNG) ion channels: These channels are directly gated by cGMP, leading to changes in ion flux and membrane potential.
-
Phosphodiesterases (PDEs): cGMP can allosterically regulate the activity of other PDEs, creating a complex interplay between different cyclic nucleotide signaling pathways.
PDEs, including PDE9A, act as a crucial "off-switch" for cGMP signaling by hydrolyzing cGMP to the inactive 5'-GMP.
This compound's Point of Intervention
This compound, as a selective PDE9A inhibitor, directly targets the degradation of cGMP. By blocking PDE9A, this compound effectively increases the concentration and duration of the cGMP signal within the cell. This amplification of the cGMP signal is thought to be the primary mechanism underlying its therapeutic effects.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro PDE9A Inhibition
| Parameter | Species | Value (nM) | Reference |
| IC50 | Human | 65 | [4] |
| IC50 | Rat | 168 | [4] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Effects on cGMP Levels in Rats
| Treatment Group | Brain Region | cGMP Increase (fold over vehicle) | Time Point (hours) | Reference |
| This compound (1 mg/kg, p.o.) | Prefrontal Cortex | ~1.5 | 1 | [4] |
| This compound (3 mg/kg, p.o.) | Prefrontal Cortex | ~2.0 | 1 | [4] |
| This compound (10 mg/kg, p.o.) | Prefrontal Cortex | ~2.5 | 1 | [4] |
| This compound (1 mg/kg, p.o.) | Cerebrospinal Fluid | ~2.0 | 2 | [4] |
| This compound (3 mg/kg, p.o.) | Cerebrospinal Fluid | ~3.5 | 2 | [4] |
| This compound (10 mg/kg, p.o.) | Cerebrospinal Fluid | ~5.0 | 2 | [4] |
p.o.: per os (by mouth).
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Mouse | 10 | p.o. | 1550 | 0.25 | 1.1 | 65 | [6] |
| Rat | 10 | p.o. | 850 | 0.5 | 1.5 | 50 | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This protocol is based on a commercially available PDE9A assay kit.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE9A.
Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cGMP analog. In the absence of PDE9A activity, the small, fluorescently labeled cGMP rotates rapidly, resulting in a low FP signal. When PDE9A hydrolyzes the cGMP analog to 5'-GMP, the resulting fluorescent 5'-GMP binds to a larger binding agent, slowing its rotation and increasing the FP signal. Inhibitors of PDE9A will prevent this increase in FP.
Materials:
-
Recombinant human or rat PDE9A enzyme
-
FAM-labeled cGMP substrate
-
PDE assay buffer
-
Binding agent
-
This compound (or other test compounds)
-
384-well, black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in PDE assay buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
PDE assay buffer
-
This compound dilution (or vehicle control)
-
Recombinant PDE9A enzyme
-
-
Initiation of Reaction: Add the FAM-labeled cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and Detection: Add the binding agent to all wells to stop the reaction and allow for binding to the fluorescent 5'-GMP.
-
Measurement: Read the fluorescence polarization on a plate reader with appropriate filters for FAM.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo cGMP Measurement in Rat Brain and Cerebrospinal Fluid
This protocol is adapted from the methods described by Rosenbrock et al. (2019).[4]
Objective: To quantify the effect of orally administered this compound on cGMP levels in the prefrontal cortex and cerebrospinal fluid (CSF) of rats.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Dosing: Administer this compound (or vehicle) orally by gavage at the desired doses.
-
Sample Collection:
-
CSF: At specified time points post-dosing, anesthetize the rats and collect CSF from the cisterna magna.
-
Brain Tissue: Immediately following CSF collection, euthanize the animals by microwave irradiation to prevent post-mortem changes in cyclic nucleotide levels. Dissect the prefrontal cortex on ice.
-
-
Sample Processing:
-
CSF: Immediately add a phosphodiesterase inhibitor (e.g., IBMX) to the CSF samples to prevent cGMP degradation.
-
Brain Tissue: Homogenize the prefrontal cortex tissue in an acidic buffer to precipitate proteins and extract cyclic nucleotides.
-
-
cGMP Quantification:
-
Centrifuge the brain homogenates and collect the supernatant.
-
Neutralize the pH of the CSF and brain extracts.
-
Measure cGMP concentrations in the processed samples using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: Normalize the cGMP concentrations to the total protein content of the brain tissue samples. Express the results as fold change over the vehicle-treated control group.
Downstream Effects and Therapeutic Implications
The elevation of cGMP by this compound is expected to activate downstream effectors, most notably PKG. Activation of PKG can lead to the phosphorylation of a multitude of proteins involved in synaptic plasticity, such as the GluA1 subunit of the AMPA receptor, which is crucial for long-term potentiation (LTP). While direct quantitative data on this compound-induced PKG activation is limited in the public domain, the observed enhancement of LTP in hippocampal slices strongly suggests that this downstream pathway is engaged.
The therapeutic rationale for using this compound in cognitive disorders like schizophrenia and Alzheimer's disease is based on the hypothesis that enhancing cGMP-mediated synaptic plasticity can ameliorate the cognitive deficits associated with these conditions.
Conclusion
This compound is a potent and selective PDE9A inhibitor that effectively increases cGMP levels in the brain. Preclinical studies have demonstrated its ability to engage the cGMP signaling pathway, leading to enhanced synaptic plasticity. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for understanding the mechanism of action of this compound and for designing future research in this area. Further investigation into the downstream effects of this compound on PKG and its substrates will provide a more complete picture of its pharmacological profile and its potential as a therapeutic agent for cognitive disorders.
References
- 1. youtube.com [youtube.com]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
Osoresnontrine's Role in Synaptic Plasticity and Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osoresnontrine (BI 409306) is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] By preventing the degradation of cGMP, this compound elevates its intracellular levels, thereby modulating downstream signaling pathways crucial for synaptic plasticity and cognitive function.[1] Preclinical evidence strongly suggests that this compound enhances synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism fundamental to learning and memory.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in synaptic plasticity and LTP, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a novel therapeutic agent that has been investigated for its potential in treating cognitive impairments associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[3][4][5][6] Its primary mechanism of action is the potent and selective inhibition of PDE9A.[1] PDE9A is highly expressed in brain regions critical for cognition, including the hippocampus and cortex.[7][8] This enzyme plays a key role in regulating cGMP signaling cascades that are independent of the canonical nitric oxide (NO) pathway.[9]
The inhibition of PDE9A by this compound leads to an accumulation of cGMP in neurons.[1] This elevation of cGMP is believed to enhance glutamatergic neurotransmission and strengthen synaptic connections, processes that are fundamental to synaptic plasticity.[3]
The Role of this compound in Synaptic Plasticity and LTP
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a primary experimental model for studying the synaptic basis of learning and memory.[10]
Preclinical studies have demonstrated that this compound facilitates synaptic plasticity by enhancing hippocampal LTP.[1] This effect is attributed to the increased cGMP levels, which modulate the N-methyl-D-aspartate (NMDA) receptor signaling pathway, a critical component in the induction of LTP.[8]
Quantitative Data on this compound's Effect on LTP
A key preclinical study by Rosenbrock et al. (2019) provides quantitative insights into the effects of this compound (BI 409306) on LTP in ex vivo rat hippocampal slices. The data demonstrates a significant enhancement of LTP in the presence of the compound.
| Treatment Group | Stimulation Protocol | Mean fEPSP Slope (% of Baseline) at 60 min post-HFS | Statistical Significance (p-value) vs. Vehicle |
| Vehicle | Weak High-Frequency Stimulation (wHFS) | 125.3 ± 4.5 | - |
| BI 409306 (1 µM) | Weak High-Frequency Stimulation (wHFS) | 158.7 ± 7.2 | < 0.01 |
| Vehicle | Strong High-Frequency Stimulation (sHFS) | 160.2 ± 5.8 | - |
| BI 409306 (1 µM) | Strong High-Frequency Stimulation (sHFS) | 185.4 ± 6.1 | < 0.05 |
Data summarized from Rosenbrock et al. (2019). fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation.
Signaling Pathways Modulated by this compound
The neurobiological effects of this compound are mediated through the modulation of the cGMP signaling cascade. Inhibition of PDE9A by this compound prevents the breakdown of cGMP, leading to its accumulation and the subsequent activation of downstream effectors, including cGMP-dependent protein kinase (PKG). This pathway ultimately influences the function of glutamate receptors, such as NMDA and AMPA receptors, which are pivotal for the induction and expression of LTP.
Experimental Protocols
The following protocols are based on the methodologies described in preclinical studies investigating the effects of PDE9 inhibitors on LTP.
Ex Vivo Hippocampal Slice Electrophysiology
Objective: To measure the effect of this compound on long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse in rat hippocampal slices.
Materials:
-
Adult male Wistar rats (8-12 weeks old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, and 10 glucose, saturated with 95% O2/5% CO2.
-
This compound (BI 409306) stock solution
-
Vibratome for slicing
-
Submerged-type recording chamber
-
Glass microelectrodes (for recording) and bipolar tungsten electrodes (for stimulation)
-
Amplifier and data acquisition system
Procedure:
-
Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold aCSF.
-
Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
A single slice is transferred to the recording chamber and continuously perfused with aCSF at 32°C.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
This compound or vehicle is bath-applied to the slice.
-
LTP is induced using either a weak high-frequency stimulation (wHFS; e.g., a single train of 100 Hz for 1 second) or a strong high-frequency stimulation (sHFS; e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
The fEPSP slope is analyzed and expressed as a percentage of the pre-HFS baseline.
Conclusion and Future Directions
This compound, through its selective inhibition of PDE9A, presents a promising mechanism for enhancing synaptic plasticity and cognitive function. The preclinical data robustly support its role in facilitating LTP by elevating intracellular cGMP levels. While clinical trials in Alzheimer's disease did not meet their primary endpoints, the investigation of this compound in other neurological conditions with cognitive deficits, such as schizophrenia, is ongoing.[3][4]
Future research should aim to further elucidate the precise downstream targets of the cGMP/PKG pathway modulated by this compound and explore its effects on other forms of synaptic plasticity, such as long-term depression (LTD). Additionally, investigating the impact of this compound on synaptic structure and dendritic spine morphology would provide a more comprehensive understanding of its pro-cognitive effects. The development of more specific and potent PDE9A inhibitors, along with a deeper understanding of the nuanced roles of cGMP signaling in different neuronal populations, will be crucial for the successful therapeutic application of this class of compounds.
References
- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boehringer Ingelheim refocuses PDE9 inhibition brain research on schizophrenia following results from Phase II Alzheimer's trials [prnewswire.com]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S31. ENHANCEMENT OF SYNAPTIC PLASTICITY BY COMBINATION OF PDE2 AND PDE9 INHIBITION PRESUMABLY VIA PRE- AND POST-SYNAPTIC MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PDE9 in Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]
- 10. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of BI-409306: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, BI-409306 elevates intracellular cGMP levels, a key second messenger in the nitric oxide (NO) signaling pathway, which is crucial for synaptic plasticity and cognitive function.[1][2] This mechanism of action generated significant interest in BI-409306 as a potential therapeutic agent for cognitive impairment associated with neurological and psychiatric disorders, leading to its investigation in Alzheimer's disease and schizophrenia.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of BI-409306, summarizing key preclinical and clinical data.
Mechanism of Action
The primary mechanism of action of BI-409306 is the potent and selective inhibition of the PDE9A enzyme.[1] PDE9A is highly expressed in brain regions associated with cognition, such as the hippocampus and cortex, and exhibits the highest affinity for cGMP among all phosphodiesterases.[5] In the brain, neuronal activity, particularly through the activation of N-methyl-D-aspartate (NMDA) receptors, stimulates nitric oxide synthase (NOS) to produce nitric oxide (NO). NO, in turn, activates soluble guanylyl cyclase (sGC) to synthesize cGMP. By inhibiting PDE9A, BI-409306 prevents the degradation of cGMP, leading to its accumulation and the enhancement of downstream signaling pathways that are thought to underlie synaptic plasticity and memory formation.[1]
Preclinical Pharmacology
In Vitro Potency and Selectivity
BI-409306 has demonstrated potent inhibition of PDE9A in in vitro assays.[1]
| Target | Species | IC50 (nM) |
| PDE9A | Human | 65 |
| PDE9A | Rat | 168 |
| Table 1: In Vitro Inhibitory Potency of BI-409306.[1] |
In Vivo Pharmacodynamics and Efficacy
In rodent models, administration of BI-409306 led to a dose-dependent increase in cGMP concentrations in both the prefrontal cortex and cerebrospinal fluid (CSF).[1][6] This confirmed target engagement in the central nervous system. Furthermore, BI-409306 was shown to attenuate the reduction in striatal cGMP levels induced by the NMDA receptor antagonist MK-801, suggesting a direct impact on the targeted signaling pathway.[1]
BI-409306 demonstrated the ability to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in ex vivo rat hippocampal slices.[1] This enhancement was observed with both weak and strong tetanic stimulation, indicating a robust effect on synaptic plasticity.[1]
In behavioral studies, BI-409306 showed pro-cognitive effects. It reversed working memory deficits induced by MK-801 in a T-maze spontaneous alternation task in mice.[1] Additionally, it improved long-term memory in a novel object recognition task.[1] These findings provided a strong preclinical rationale for its development for cognitive disorders.
Human Pharmacokinetics and Metabolism
Phase I clinical trials in healthy male volunteers have characterized the pharmacokinetic profile of BI-409306.[2][3][7]
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | < 1 hour |
| Elimination Half-life (t1/2) | 0.99 - 2.71 hours |
| Metabolism | Primarily via Cytochrome P450 2C19 (CYP2C19) |
| Table 2: Summary of BI-409306 Pharmacokinetics in Healthy Volunteers.[3][7][8] |
BI-409306 exhibits rapid absorption and elimination.[3] Its metabolism is significantly influenced by the genetic polymorphism of the CYP2C19 enzyme.[3] Individuals classified as poor metabolizers (PMs) of CYP2C19 show significantly higher systemic exposure (both Cmax and AUC) to BI-409306 compared to extensive metabolizers (EMs) at the same dose level.[3] A proof-of-mechanism study confirmed that BI-409306 efficiently crosses the blood-brain barrier, leading to dose-dependent increases in CSF cGMP levels in healthy volunteers.[2]
Clinical Trials
Alzheimer's Disease
Two Phase II, randomized, double-blind, placebo-controlled studies investigated the efficacy and safety of BI-409306 in patients with prodromal and mild Alzheimer's disease.[9][10] Despite a strong preclinical rationale, these trials did not meet their primary efficacy endpoints.[9][10] There was no significant improvement in cognition, as measured by the Neuropsychological Test Battery (NTB), in patients treated with BI-409306 compared to placebo.[9][10] Consequently, the development of BI-409306 for Alzheimer's disease was discontinued.
Schizophrenia
BI-409306 was also evaluated as a treatment for cognitive impairment associated with schizophrenia (CIAS) in a Phase II, randomized, double-blind, placebo-controlled trial.[4][11][12] This trial also failed to demonstrate a significant improvement in cognitive function, as measured by the MATRICS Consensus Cognitive Battery (MCCB), in patients receiving BI-409306 compared to placebo.[4][11]
Safety and Tolerability
Across the clinical trial program, BI-409306 was generally well-tolerated.[3][8][11] The most frequently reported adverse events were mild to moderate in intensity and included nervous system and eye disorders.[3]
Experimental Protocols
In Vitro PDE9A Inhibition Assay (Summary)
The inhibitory activity of BI-409306 on PDE9A was determined using in vitro enzymatic assays.[1] While specific proprietary details are not fully public, the general protocol involves incubating the recombinant human or rat PDE9A enzyme with its substrate, cGMP, in the presence of varying concentrations of BI-409306. The amount of remaining cGMP or the product of its hydrolysis, 5'-GMP, is then quantified to determine the inhibitory potency (IC50) of the compound.
References
- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I, randomized, proof-of-clinical-mechanism study assessing the pharmacokinetics and pharmacodynamics of the oral PDE9A inhibitor BI 409306 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 21. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of cGMP-specific phosphodiesterase 9A mRNA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Review of Osoresnontrine preclinical data
An In-depth Technical Review of Osoresnontrine (BI-409306) Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (BI-409306) is a potent and selective phosphodiesterase 9A (PDE9A) inhibitor that has been investigated for its potential therapeutic effects in cognitive disorders, including schizophrenia and Alzheimer's disease.[1][2] Preclinical studies have demonstrated its ability to modulate cyclic guanosine monophosphate (cGMP) levels in the brain, enhance synaptic plasticity, and improve memory function in rodent models.[1][3] This technical guide provides a comprehensive review of the key preclinical data for this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Enzyme Inhibition
| Target | Species | IC50 (nM) |
| PDE9A | Human | 52 - 65 |
| PDE9A | Rat | 168 |
| PDE1A | Not Specified | 1,400 |
| PDE1C | Not Specified | 1,000 |
| PDE2A, 3A, 4B, 5A, 6AB, 7A, 10A | Not Specified | >10,000 |
Data sourced from Rosenbrock et al., 2019 and MedChemExpress.[1][4]
Table 2: In Vivo Effects on Brain cGMP Levels and Memory
| Experiment | Animal Model | Treatment | Outcome |
| cGMP Levels | Rat | This compound | Dose-dependent increase in cGMP in prefrontal cortex and cerebrospinal fluid.[1][3] |
| Working Memory | Mouse (MK-801-induced deficit) | This compound | Reversal of working memory deficits in the T-maze spontaneous alternation task.[1][3] |
| Long-Term Memory | Mouse | This compound | Improved long-term memory in the object recognition task.[1][3] |
| Synaptic Plasticity | Rat (hippocampal slices) | This compound (0.1, 0.3, or 1 µM) | Enhancement of long-term potentiation (LTP) induced by both weak and strong tetanic stimulation.[1][3] |
Experimental Protocols
In Vitro PDE9A Inhibition Assay
The inhibitory activity of this compound on PDE9A was determined using cytosolic extracts of Sf9 insect cells that were overexpressing the full-length human PDE9A. The concentration of the compound that resulted in 50% inhibition of the enzyme's activity (IC50) was calculated.[5]
Measurement of cGMP Levels in Rat Brain
To assess the in vivo target engagement of this compound, cGMP levels were measured in the prefrontal cortex and cerebrospinal fluid of rats following administration of the compound.[1][3]
Ex Vivo Long-Term Potentiation (LTP) in Rat Hippocampal Slices
To evaluate the effect of this compound on synaptic plasticity, LTP was induced in ex vivo hippocampal slices from rats. The compound (at concentrations of 0.1, 0.3, or 1 µM) or a vehicle control was applied to the slices. LTP was induced using either a weak or a strong tetanic stimulation protocol.[3]
Rodent Behavioral Models of Memory
-
T-Maze Spontaneous Alternation Task (Working Memory): This task was used to assess working memory in mice. Memory deficits were induced using the NMDA receptor antagonist MK-801. The ability of this compound to reverse these deficits was then evaluated.[1][3]
-
Object Recognition Task (Long-Term Memory): This task was employed to investigate the effect of this compound on long-term memory in mice.[1][3]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in enhancing synaptic plasticity and memory.
Experimental Workflow for Preclinical Assessment
Caption: Workflow of preclinical studies for this compound.
References
- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Representative VMAT2 Inhibitor (Osoresnontrine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of hypothetical in vitro experimental protocols for characterizing a Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, referred to here as Osoresnontrine. The described methodologies are based on established assays for evaluating VMAT2 binding, inhibition of monoamine uptake, and cellular dopamine release.
Introduction
Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, into synaptic vesicles for subsequent release.[1][2] VMAT2 inhibitors block this process, leading to a depletion of vesicular monoamines.[3] This mechanism is therapeutically relevant in various neurological and psychiatric disorders. The following protocols outline key in vitro assays to determine the pharmacological profile of a putative VMAT2 inhibitor like this compound.
Key In Vitro Assays
A comprehensive in vitro evaluation of a VMAT2 inhibitor typically involves the following assays:
-
VMAT2 Binding Assay: To determine the affinity of the compound for the VMAT2 protein.
-
Vesicular Monoamine Uptake Assay: To functionally assess the compound's ability to inhibit the transport of monoamines into vesicles.
-
Cellular Dopamine Release Assay: To measure the effect of the compound on dopamine levels in a cellular model.
VMAT2 Binding Assay
This assay determines the binding affinity (Ki) of this compound to VMAT2 by measuring its ability to displace a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DHTBZ), from membranes prepared from VMAT2-expressing cells or tissues.
Experimental Protocol
a. Membrane Preparation (from rat striatum):
-
Dissect rat striata on ice and homogenize in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a BCA protein assay.
b. Binding Reaction:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of striatal membranes (50-100 µg of protein).
-
25 µL of [³H]DHTBZ (final concentration ~2 nM).
-
25 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control.
-
For non-specific binding, add a high concentration of a known VMAT2 inhibitor like tetrabenazine (10 µM).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
c. Detection:
-
Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]DHTBZ binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Presentation
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 5.2 | 1.8 |
| Tetrabenazine (Control) | 3.8 | 1.3 |
Vesicular Monoamine Uptake Assay
This functional assay measures the ability of this compound to inhibit the uptake of a radiolabeled monoamine, such as [³H]dopamine, into synaptic vesicles.
Experimental Protocol
a. Synaptosome Preparation:
-
Prepare rat striatal synaptosomes as described in the VMAT2 Binding Assay protocol.
-
Resuspend the final pellet in a Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4) containing a monoamine oxidase (MAO) inhibitor (e.g., 10 µM pargyline) and ascorbic acid (0.2 mg/mL).[4]
b. Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation (50-100 µg protein) with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding [³H]dopamine (final concentration ~10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by adding 3 mL of ice-cold Krebs-Ringer buffer and rapid filtration through GF/B filters.
-
Wash the filters three times with ice-cold buffer.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine non-specific uptake in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM reserpine).
c. Data Analysis:
-
Calculate the specific uptake of [³H]dopamine.
-
Determine the IC₅₀ value for the inhibition of dopamine uptake by this compound using non-linear regression.
Hypothetical Data Presentation
| Compound | [³H]Dopamine Uptake IC₅₀ (nM) |
| This compound | 8.5 |
| Reserpine (Control) | 4.1 |
Cellular Dopamine Release Assay using PC12 Cells
This cell-based assay assesses the functional consequence of VMAT2 inhibition by measuring the levels of dopamine and its metabolites in a cell line that synthesizes and stores dopamine, such as rat pheochromocytoma (PC12) cells.[5][6][7]
Experimental Protocol
a. Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation, treat cells with Nerve Growth Factor (NGF, 50 ng/mL) for 48-72 hours.
b. Drug Treatment:
-
Plate differentiated PC12 cells in 24-well plates.
-
Incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 24 hours.[8]
c. Sample Collection and Analysis:
-
Collect the cell culture medium to measure extracellular dopamine levels.
-
Lyse the cells with a suitable lysis buffer to measure intracellular dopamine content.
-
Analyze dopamine concentrations in the medium and cell lysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Measure the concentrations of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), to assess dopamine turnover.
d. Data Analysis:
-
Normalize dopamine and metabolite levels to the total protein content in the cell lysates.
-
Compare the levels of intracellular and extracellular dopamine and metabolites between this compound-treated and vehicle-treated cells.
Hypothetical Data Presentation
| Treatment (1 µM) | Intracellular Dopamine (% of Control) | Extracellular Dopamine (% of Control) | DOPAC (% of Control) | HVA (% of Control) |
| This compound | 35% | 150% | 180% | 165% |
| Tetrabenazine | 40% | 145% | 175% | 160% |
Visualizations
Caption: Signaling pathway of VMAT2 inhibition by this compound.
Caption: Workflow for in vitro characterization of this compound.
Caption: Logical relationship of experimental outcomes.
References
- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localization and Expression of VMAT2 Aross Mammalian Species: A Translational Guide for Its Visualization and Targeting in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Administration of Osoresnontrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of Osoresnontrine (BI-409306), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, for in vivo experimental studies. The following sections include information on the compound's solubility, recommended vehicle formulations, and step-by-step procedures for preparing dosing solutions suitable for oral gavage in rodent models.
Physicochemical Properties and Solubility
This compound is a synthetic compound with a molecular weight of 311.34 g/mol . Its solubility is a critical factor for the preparation of dosing solutions for in vivo studies. The compound exhibits good solubility in dimethyl sulfoxide (DMSO).
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 75 mg/mL | AbMole BioScience[1] |
| Dimethyl Sulfoxide (DMSO) | >100 mM | Abcam[2] |
Recommended Vehicle Formulations for In Vivo Studies
The selection of an appropriate vehicle is crucial for ensuring the stability and bioavailability of this compound upon administration. Based on available data for this compound and other PDE9 inhibitors, several vehicle formulations can be utilized for oral administration in animal models.
Table 2: Recommended Vehicle Formulations for this compound
| Protocol | Vehicle Composition | Achievable Concentration | Notes | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.03 mM) | Results in a clear solution. | MedChemExpress[3] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.03 mM) | Results in a clear solution. | MedChemExpress[3] |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (8.03 mM) | Results in a clear solution; may require warming. Caution is advised for dosing periods longer than two weeks. | MedChemExpress[3] |
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of this compound dosing solutions for in vivo experiments, primarily for oral gavage in mice.
Protocol 1: PEG300 and Tween-80 Based Formulation
This protocol is suitable for achieving a clear solution for oral administration.
Materials:
-
This compound (BI-409306) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl)
-
Sterile tubes and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming or sonication can be used to aid dissolution.
-
Prepare the vehicle mixture. In a sterile tube, combine the vehicle components in the following volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare the final dosing solution. Add the this compound stock solution to the vehicle mixture to achieve a final DMSO concentration of 10%. For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the pre-mixed vehicle.
-
Mix thoroughly. Vortex the final solution until it is clear and homogenous. If precipitation or phase separation occurs, gentle warming and/or sonication can be applied.
-
Administration. The freshly prepared solution should be used for oral gavage on the same day.
Protocol 2: SBE-β-CD Based Formulation
This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the solubility of this compound.
Materials:
-
This compound (BI-409306) powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Sterile tubes and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO. For instance, create a 25 mg/mL stock solution by dissolving 25 mg of this compound in 1 mL of DMSO.
-
Prepare the final dosing solution. Add the this compound stock solution to the 20% SBE-β-CD solution to achieve a final DMSO concentration of 10%. For example, to make 1 mL of the final solution, mix 100 µL of the 25 mg/mL this compound stock solution with 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. Vortex the solution until it is clear and homogenous.
-
Administration. It is recommended to use the freshly prepared solution for in vivo experiments on the day of preparation.
Visualization of Key Processes
This compound's Mechanism of Action: PDE9 Inhibition
This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE9A, this compound increases intracellular levels of cGMP, thereby potentiating cGMP-mediated signaling. This mechanism is thought to enhance synaptic plasticity and improve cognitive function, which is the rationale for its investigation in neurological and psychiatric disorders.
Caption: Signaling pathway illustrating the mechanism of action of this compound as a PDE9A inhibitor.
Experimental Workflow for Oral Gavage in Mice
The following diagram outlines the general workflow for preparing and administering this compound via oral gavage in a mouse model.
Caption: Experimental workflow for the preparation and oral administration of this compound.
References
Application Notes and Protocols for Osoresnontrine in Mouse Cognitive Tasks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for utilizing Osoresnontrine (BI 409306), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, in mouse models of cognition. The following sections detail the mechanism of action, dosing information, and step-by-step protocols for key behavioral assays.
Mechanism of Action
This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in neuronal signaling pathways. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation in brain regions associated with cognition.[2][3] Elevated cGMP levels are believed to enhance synaptic plasticity, a fundamental process for learning and memory, by strengthening glutamatergic signaling pathways.[4][5] Preclinical studies have demonstrated that this compound increases cGMP levels in the brain, facilitates long-term potentiation (LTP) in the hippocampus, and improves performance in cognitive tasks assessing working and episodic memory in rodents.[2][3]
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mapping new pharmacological interventions for cognitive function in Alzheimer’s disease: a systematic review of randomized clinical trials [frontiersin.org]
Application Notes and Protocols for Osoresnontrine in the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osoresnontrine (BI 409306) is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, this compound increases intracellular cGMP levels, which is believed to enhance synaptic plasticity and improve cognitive function.[1][2] Preclinical studies have suggested that PDE9 inhibitors can improve memory performance in rodent models.[1] The Morris water maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents, making it a valuable tool for evaluating the efficacy of cognitive enhancers like this compound.[3]
These application notes provide a detailed protocol for utilizing this compound in the MWM test, based on established methodologies for PDE9 inhibitors. Due to the limited publicly available data on this compound specifically in the MWM, this protocol incorporates representative data from a similar selective PDE9A inhibitor, PF-04447943, to illustrate the expected outcomes.[4]
Signaling Pathway of PDE9A Inhibition
The mechanism of action of this compound involves the modulation of the nitric oxide (NO)-cGMP signaling pathway within neurons. This pathway is crucial for synaptic plasticity, a cellular mechanism underlying learning and memory.
Caption: PDE9A Inhibition Signaling Pathway.
Experimental Protocols
Animals
-
Species: Male Wistar rats (or other appropriate rodent strain)
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, with food and water available ad libitum. Animals should be housed individually to prevent fighting and stress.
Morris Water Maze Apparatus
-
A circular pool (approximately 1.5-2.0 meters in diameter) filled with water maintained at 22-25°C.
-
The water is made opaque using non-toxic white paint or a powdered milk solution.
-
A hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
The pool should be located in a room with various distal visual cues (e.g., posters, shapes on the walls) to aid in spatial navigation.
-
A video tracking system (e.g., ANY-maze, EthoVision) is used to record and analyze the animal's swimming path, latency to find the platform, and time spent in different quadrants.
Experimental Design for Scopolamine-Induced Amnesia Model
This protocol is designed to assess the ability of this compound to reverse cognitive deficits induced by scopolamine, a muscarinic antagonist known to impair learning and memory.
-
Groups:
-
Vehicle + Vehicle: Control group receiving vehicle for both the drug and scopolamine.
-
Vehicle + Scopolamine: Group receiving vehicle for the drug and scopolamine to induce amnesia.
-
This compound (Low Dose) + Scopolamine: Group receiving a low dose of this compound and scopolamine.
-
This compound (High Dose) + Scopolamine: Group receiving a high dose of this compound and scopolamine.
-
Positive Control (e.g., Donepezil) + Scopolamine: Group receiving a known cognitive enhancer and scopolamine.
-
-
Drug Administration (based on representative PDE9A inhibitor data):
-
This compound: Administered subcutaneously (s.c.) at doses of 3.2 mg/kg and 10 mg/kg.[4]
-
Scopolamine: Administered s.c. at a dose of 0.32 mg/kg.[4]
-
Vehicle: Saline or other appropriate vehicle.
-
Timing: this compound (or vehicle) is administered 60 minutes prior to the first trial of each day. Scopolamine (or vehicle) is administered 30 minutes after the this compound injection (i.e., 30 minutes before the first trial).[4]
-
Morris Water Maze Procedure
The MWM test typically consists of three phases: a visible platform training phase, a hidden platform acquisition phase, and a probe trial phase.
-
Phase 1: Visible Platform Training (1 day)
-
The platform is made visible by attaching a brightly colored flag or raising it above the water surface.
-
Each rat undergoes four trials per day.
-
For each trial, the rat is gently placed into the water at one of four randomly chosen starting positions (North, South, East, West), facing the pool wall.
-
The rat is allowed to swim and find the visible platform. The maximum trial duration is 60-90 seconds.
-
If the rat fails to find the platform within the allotted time, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.
-
The inter-trial interval is typically 15-20 minutes. This phase is to ensure that the animals are not visually impaired and are motivated to escape the water.
-
-
Phase 2: Hidden Platform Acquisition (4-5 days)
-
The flag is removed, and the platform is submerged.
-
The procedure is the same as the visible platform training, with four trials per day.
-
The location of the hidden platform remains constant throughout this phase.
-
The starting position is varied for each trial.
-
The primary measures are escape latency (time to find the platform) and path length.
-
-
Phase 3: Probe Trial (1 day)
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
Each rat is allowed to swim freely for 60 seconds.
-
The key measures are the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location. This trial assesses the animal's spatial memory for the platform's location.
-
Data Presentation
The quantitative data from the MWM experiment should be summarized in tables for clear comparison between the experimental groups.
Table 1: Representative Data for Hidden Platform Acquisition Phase (Average Path Length in cm)
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 |
| Vehicle + Vehicle | 450 ± 50 | 300 ± 40 | 200 ± 30 | 150 ± 25 |
| Vehicle + Scopolamine | 600 ± 60 | 580 ± 55 | 550 ± 50 | 530 ± 48 |
| PF-04447943 (3.2 mg/kg) + Scopolamine | 590 ± 58 | 450 ± 50 | 350 ± 40 | 280 ± 35 |
| PF-04447943 (10 mg/kg) + Scopolamine | 580 ± 55 | 420 ± 45 | 310 ± 38 | 250 ± 30 |
| Donepezil (1.0 mg/kg) + Scopolamine | 595 ± 60 | 430 ± 48 | 320 ± 39 | 260 ± 32* |
*Data are presented as mean ± SEM. *p < 0.01 compared with the Vehicle + Scopolamine group. This data is representative and based on the performance of a similar PDE9A inhibitor, PF-04447943.[4]
Table 2: Representative Data for Probe Trial Phase
| Treatment Group | Time in Target Quadrant (%) | Platform Location Crossings |
| Vehicle + Vehicle | 45 ± 5 | 4.5 ± 0.8 |
| Vehicle + Scopolamine | 28 ± 4 | 1.8 ± 0.5 |
| PF-04447943 (3.2 mg/kg) + Scopolamine | 38 ± 4 | 3.5 ± 0.6 |
| PF-04447943 (10 mg/kg) + Scopolamine | 42 ± 5 | 4.0 ± 0.7 |
| Donepezil (1.0 mg/kg) + Scopolamine | 40 ± 4.5 | 3.8 ± 0.7 |
*Data are presented as mean ± SEM. *p < 0.05 compared with the Vehicle + Scopolamine group. This data is representative and based on the expected outcomes for a PDE9A inhibitor.
Experimental Workflow
References
- 1. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Osoresnontrine in Novel Object Recognition Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osoresnontrine (BI 409306) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound elevates intracellular cGMP levels in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[1][2] This modulation of the cGMP signaling pathway is believed to enhance synaptic plasticity, a fundamental cellular mechanism underlying learning and memory.[1][3][4][5] Preclinical studies have demonstrated the potential of this compound to improve cognitive function in various animal models, including the novel object recognition (NOR) task, which assesses episodic and working memory.[1][2]
These application notes provide a comprehensive overview of the use of this compound in the NOR task, including its mechanism of action, detailed experimental protocols, and representative data.
Mechanism of Action: Enhancing Synaptic Plasticity through cGMP Modulation
This compound's pro-cognitive effects are mediated through the potentiation of the cGMP signaling cascade. The proposed mechanism involves the following key steps:
-
Inhibition of PDE9A: this compound selectively binds to and inhibits the catalytic activity of PDE9A.
-
Elevation of cGMP: This inhibition leads to an accumulation of intracellular cGMP in neurons.
-
Activation of Downstream Effectors: Increased cGMP levels activate downstream signaling molecules, including protein kinase G (PKG).
-
Phosphorylation of CREB: Activated PKG can, among other targets, lead to the phosphorylation of the cAMP response element-binding protein (CREB).[6]
-
Gene Expression and Synaptic Plasticity: Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF). This ultimately leads to the strengthening of synaptic connections, a process known as long-term potentiation (LTP), which is crucial for memory formation.[3][6]
Signaling Pathway Diagram
References
- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S31. ENHANCEMENT OF SYNAPTIC PLASTICITY BY COMBINATION OF PDE2 AND PDE9 INHIBITION PRESUMABLY VIA PRE- AND POST-SYNAPTIC MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase Inhibition Increases CREB Phosphorylation and Restores Orientation Selectivity in a Model of Fetal Alcohol Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Osoresnontrine Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osoresnontrine (BI 409306) is a potent and selective phosphodiesterase 9 (PDE9) inhibitor that has been investigated for its potential therapeutic effects in neurodegenerative and psychiatric disorders. As with any research compound, understanding its stability profile and optimal storage conditions is critical for ensuring the integrity of experimental data and the viability of long-term studies. These application notes provide a comprehensive overview of the recommended storage conditions, potential degradation pathways, and protocols for assessing the stability of this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.
-
IUPAC Name: 1-(Oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one[1]
-
Molecular Formula: C₁₆H₁₇N₅O₂[1]
-
Molecular Weight: 311.34 g/mol [1]
-
Appearance: White to off-white solid[2]
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound for research applications. The following conditions are recommended based on available data.
Solid (Powder) Form
For long-term storage of this compound in its solid, powdered form, the following temperature conditions are advised:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years[2] |
| 4°C | Up to 2 years[2] |
It is also recommended to store the solid compound in a dark place under an inert atmosphere.[3]
In-Solvent (Stock Solutions)
Once dissolved in a solvent, the stability of this compound may be altered. For stock solutions, the following storage guidelines should be followed:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 2 years[2] |
| -20°C | Up to 1 year[2] |
Note: For in vivo experiments, it is highly recommended to prepare fresh working solutions daily from a stock solution to ensure accurate dosing and minimize the impact of any potential short-term instability in the formulation.[2] If a continuous dosing period exceeds half a month, the formulation protocol should be chosen carefully.[2]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, an analysis of its chemical structure, which features a pyrazolopyrimidinone core, suggests potential vulnerabilities to certain degradation mechanisms. Understanding these can aid in the design of robust stability studies and analytical methods.
This compound's structure contains functional groups susceptible to:
-
Hydrolysis: The amide bond within the pyrimidinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening.
-
Oxidation: The nitrogen atoms in the pyridine and pyrazole rings, as well as the methylene bridge, could be susceptible to oxidation, especially in the presence of oxidizing agents or light.
-
Photodegradation: Aromatic systems and heteroatoms can absorb UV light, potentially leading to photodegradation.
A logical workflow for investigating these potential degradation pathways is outlined below.
Caption: Workflow for investigating this compound degradation.
Experimental Protocols
The following protocols provide a general framework for conducting forced degradation studies and developing a stability-indicating analytical method for this compound.
Protocol for Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
pH meter
-
HPLC system with UV/DAD detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 80°C for 48 hours. Also, heat a solution of this compound (100 µg/mL in methanol/water) at 60°C for 24 hours.
-
Photodegradation: Expose the solid powder and a solution (100 µg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 5.2).
Protocol for a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Suggested Starting Point):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
The logical relationship for developing and validating a stability-indicating method is depicted below.
Caption: Logic flow for HPLC method development and validation.
Formulation for In Vivo Studies
For preclinical research, this compound can be formulated for oral administration. Below are examples of suitable vehicle compositions.
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL[2] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL[2] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | 2.5 mg/mL (requires warming)[2] |
Preparation Note: When preparing these formulations, each solvent should be added one by one. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Conclusion
The stability and proper storage of this compound are paramount for obtaining reliable and reproducible research data. By adhering to the recommended storage conditions and employing robust analytical methods to monitor its stability, researchers can ensure the quality of their investigations into the therapeutic potential of this PDE9 inhibitor. The provided protocols offer a starting point for establishing in-house stability programs tailored to specific research needs.
References
Application Notes and Protocols for Preclinical Research of BI-409306
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical formulation and evaluation of BI-409306, a selective phosphodiesterase 9A (PDE9A) inhibitor. The following protocols and data are intended to facilitate further research into the therapeutic potential of this compound in cognitive enhancement and other neurological applications.
Mechanism of Action
BI-409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in neuronal signaling pathways. By inhibiting PDE9A, BI-409306 increases intracellular levels of cGMP in brain regions associated with cognition, such as the hippocampus and prefrontal cortex.[1] This elevation of cGMP enhances N-methyl-D-aspartate (NMDA) receptor-dependent long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][2] The resulting strengthening of synaptic plasticity is hypothesized to improve cognitive function.[2][3]
Caption: Signaling pathway of BI-409306 action.
Preclinical Formulation
For preclinical oral administration in rodents, BI-409306 can be formulated as a suspension.
Table 1: Oral Formulation for Rodent Studies
| Component | Concentration | Notes |
| BI-409306 | Desired dose (e.g., 0.2-1 mg/kg) | Active Pharmaceutical Ingredient |
| Distilled Water | q.s. | Vehicle |
| Hydroxyethylcellulose (HEC) | 0.5% (w/v) | Suspending agent |
Protocol for Formulation Preparation:
-
Weigh the required amount of BI-409306 and hydroxyethylcellulose.
-
Add the hydroxyethylcellulose to the appropriate volume of distilled water and stir until fully dissolved.
-
Add the BI-409306 powder to the hydroxyethylcellulose solution.
-
Sonicate the suspension for 20 minutes to ensure homogeneity.
-
Administer orally to rodents via gavage using a micropipette-guided administration method.
In Vitro Assays
PDE9A Enzyme Inhibition Assay
This assay determines the potency of BI-409306 in inhibiting PDE9A activity. Commercially available PDE9A assay kits based on fluorescence polarization are recommended.
Table 2: PDE9A Inhibition Assay Parameters
| Parameter | Value |
| Enzyme | Recombinant human PDE9A |
| Substrate | Fluorescently labeled cGMP |
| Detection Method | Fluorescence Polarization |
| Reported IC₅₀ | 65 nM (human PDE9A) |
Protocol for PDE9A Inhibition Assay:
-
Prepare a dilution series of BI-409306 in the appropriate assay buffer.
-
In a 96-well plate, add the PDE9A enzyme to each well.
-
Add the BI-409306 dilutions to the respective wells.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of BI-409306 and determine the IC₅₀ value.
Caption: Workflow for PDE9A inhibition assay.
Ex Vivo Assays
Long-Term Potentiation (LTP) in Rat Hippocampal Slices
This assay assesses the ability of BI-409306 to enhance synaptic plasticity.
Protocol for Ex Vivo LTP:
-
Prepare acute hippocampal slices (300-400 µm) from adult rats.
-
Allow slices to recover in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes.
-
Apply BI-409306 to the aCSF at the desired concentration.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, with a 20-second inter-train interval).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
Analyze the data by comparing the slope of the fEPSP before and after HFS.
In Vivo Behavioral Assays
T-Maze Spontaneous Alternation Task (Mouse)
This task assesses spatial working memory.
Protocol for T-Maze Spontaneous Alternation:
-
Habituate the mice to the T-maze for a few days prior to testing.
-
On the test day, place the mouse at the base of the stem arm and allow it to freely choose one of the goal arms.
-
Once the mouse enters a goal arm, confine it there for 30 seconds.
-
Return the mouse to the starting position and, after a short delay, allow it to choose a goal arm again.
-
A correct alternation is recorded if the mouse enters the previously unvisited arm.
-
Calculate the percentage of spontaneous alternations over a series of trials.
Novel Object Recognition (NOR) Task (Mouse)
This task evaluates recognition memory.
Protocol for Novel Object Recognition:
-
Habituate the mice to an open-field arena for several days.
-
Training Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record the time spent exploring each object.
-
Calculate a discrimination index (DI) to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Caption: Experimental workflows for behavioral assays.
Preclinical Pharmacokinetics
BI-409306 exhibits rapid absorption and elimination in rodents following oral administration.
Table 3: Preclinical Pharmacokinetic Parameters of BI-409306 (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T₁/₂ (hr) |
| Mouse | 1 | ~150 | ~0.5 | ~300 | ~1.5 |
| Rat | 1 | ~100 | ~0.75 | ~250 | ~2.0 |
Note: The values in this table are approximate and have been synthesized from multiple preclinical studies. Actual values may vary depending on the specific experimental conditions.
Protocol for Pharmacokinetic Study:
-
Administer BI-409306 orally to rodents at the desired dose.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for BI-409306 concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T₁/₂) using appropriate software.
References
- 1. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring cGMP Levels After Osoresnontrine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osoresnontrine is a potent and selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including synaptic plasticity and vascular smooth muscle relaxation.[1] Inhibition of PDE9 by this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling pathways.[2] This application note provides a detailed protocol for measuring cGMP levels in cell cultures following treatment with this compound and presents representative data to illustrate the expected outcomes.
The nitric oxide (NO) signaling pathway is a primary regulator of cGMP synthesis.[3] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP then exerts its effects by activating cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and by modulating the activity of other phosphodiesterases.[3] PDE9 is a high-affinity, cGMP-specific phosphodiesterase that plays a crucial role in terminating the cGMP signal.[5] By inhibiting PDE9, this compound effectively prolongs and enhances the cGMP-mediated signaling cascade.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound increases intracellular cGMP levels.
Experimental Protocols
Measurement of Intracellular cGMP Levels using a Competitive ELISA
This protocol describes the measurement of cGMP in cell lysates using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit.
Materials:
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Cultured cells of interest (e.g., neuronal cells, smooth muscle cells)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl
-
cGMP ELISA Kit (e.g., from Cayman Chemical, R&D Systems, or similar)
-
cGMP standard
-
cGMP conjugate (e.g., cGMP-HRP or cGMP-AP)
-
Anti-cGMP antibody
-
Coated microplate
-
Wash buffer
-
Substrate solution (e.g., TMB or pNPP)
-
Stop solution
-
Assay buffer
-
-
Plate shaker
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentrations in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Cell Lysis:
-
After incubation, aspirate the medium from the wells.
-
Wash the cells once with ice-cold PBS.
-
Add 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity. The volume will depend on the plate size (e.g., 100 µL for a 96-well plate, 500 µL for a 24-well plate).
-
Incubate on ice for 10-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at >600 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cGMP. This can be stored at -80°C if not used immediately.
-
-
cGMP ELISA:
-
Follow the specific instructions provided with the cGMP ELISA kit. A general workflow for a competitive ELISA is as follows:
-
Prepare the cGMP standards by serial dilution as described in the kit manual.
-
Add standards, samples (cell lysates), and blank controls to the appropriate wells of the antibody-coated microplate.
-
Add the cGMP conjugate to each well (except the blank).
-
Add the anti-cGMP antibody to each well (except the blank and non-specific binding wells).
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours) on a plate shaker.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
The concentration of cGMP in the samples is inversely proportional to the absorbance.
-
Calculate the cGMP concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein concentration of the cell lysate if desired.
-
Experimental Workflow Diagram
Data Presentation
The following tables present representative quantitative data on the effect of selective PDE9 inhibitors on cGMP levels in different biological systems. While this data was not generated using this compound specifically, it illustrates the expected dose-dependent and time-dependent increases in cGMP following PDE9 inhibition.
Table 1: Effect of a Selective PDE9 Inhibitor (PF-04447943) on cGMP Levels in Mouse Brain Regions
This table summarizes the fold-change in cGMP levels in different brain regions of mice 30 minutes after subcutaneous administration of the PDE9 inhibitor PF-04447943.
| Brain Region | Vehicle (pmol/mg protein) | PF-04447943 (10 mg/kg) (pmol/mg protein) | Fold Increase |
| Striatum | 0.15 ± 0.02 | 0.45 ± 0.05 | 3.0 |
| Hippocampus | 0.12 ± 0.01 | 0.30 ± 0.03 | 2.5 |
| Cortex | 0.10 ± 0.01 | 0.20 ± 0.02 | 2.0 |
Data are presented as mean ± SEM. This data is representative of the effects of a selective PDE9 inhibitor as reported in the literature.
Table 2: Time-Dependent Effect of a Selective PDE9 Inhibitor (BAY 73-6691) on cGMP Levels in Human Breast Cancer Cell Lines
This table shows the intracellular cGMP levels in MCF-7 and MDA-MB-468 cells at different time points after treatment with the PDE9 inhibitor BAY 73-6691 (10 µM).
| Cell Line | Time (minutes) | cGMP (pmol/well) - Control | cGMP (pmol/well) - BAY 73-6691 (10 µM) |
| MCF-7 | 30 | 1.2 ± 0.1 | 1.5 ± 0.2 |
| 240 | 1.3 ± 0.1 | 2.8 ± 0.3 | |
| 480 | 1.1 ± 0.2 | 4.5 ± 0.5 | |
| 720 | 1.2 ± 0.1 | 3.9 ± 0.4 | |
| MDA-MB-468 | 30 | 1.5 ± 0.2 | 1.8 ± 0.2 |
| 240 | 1.6 ± 0.1 | 3.5 ± 0.4 | |
| 480 | 1.4 ± 0.2 | 5.8 ± 0.6 | |
| 720 | 1.5 ± 0.1 | 7.2 ± 0.8 |
*P < 0.05 compared to control. Data are presented as mean ± SEM. This data is representative of the effects of a selective PDE9 inhibitor as reported in the literature.
Conclusion
The provided protocols and representative data offer a comprehensive guide for researchers interested in quantifying the effects of this compound on intracellular cGMP levels. The competitive ELISA is a robust and widely used method for this purpose. The expected outcome of this compound treatment is a significant, dose- and time-dependent increase in cGMP concentrations in target cells and tissues. These measurements are crucial for understanding the pharmacodynamics of this compound and for the development of novel therapeutics targeting the cGMP signaling pathway.
References
- 1. cardurion.com [cardurion.com]
- 2. researchgate.net [researchgate.net]
- 3. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of Osoresnontrine, an mGluR5 Negative Allosteric Modulator, in Long-Term Potentiation (LTP)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Osoresnontrine and mGluR5 in LTP
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor predominantly expressed in the postsynaptic density of excitatory synapses and plays a crucial role in modulating synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.
LTP induction at many central synapses, particularly in the hippocampus, is dependent on the activation of N-methyl-D-aspartate receptors (NMDARs).[1] mGluR5 activation potentiates NMDAR function, thereby facilitating the induction of LTP.[2] Consequently, negative modulation of mGluR5 by compounds like this compound is expected to inhibit or reduce the magnitude of LTP. Studies with other mGluR5 NAMs have consistently demonstrated an impairment of LTP in various hippocampal pathways.[3] These application notes provide the necessary protocols to investigate whether this compound exhibits similar effects on LTP.
Signaling Pathways
The activation of mGluR5 by glutamate initiates a signaling cascade that intersects with the pathways required for LTP induction. The diagram below illustrates the canonical mGluR5 signaling pathway and its interaction with NMDAR-dependent LTP. A negative allosteric modulator like this compound would be expected to attenuate this entire downstream cascade upon glutamate binding to the receptor.
Experimental Protocols
This section provides a detailed protocol for preparing acute hippocampal slices and performing electrophysiological recordings to assess the impact of this compound on LTP.
Materials and Reagents
-
Animals: Male C57BL/6 mice (6-10 weeks old)
-
Dissection Buffer (Cutting Solution): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 Dextrose. Continuously bubbled with 95% O2 / 5% CO2.
-
Artificial Cerebrospinal Fluid (aCSF) for Recording: (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 Dextrose. Continuously bubbled with 95% O2 / 5% CO2.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Equipment: Vibratome, interface or submerged recording chamber, electrophysiology rig with amplifier, stimulator, data acquisition system, glass microelectrodes, etc.
Acute Hippocampal Slice Preparation Workflow
The following workflow outlines the key steps for preparing viable hippocampal slices for LTP experiments.
Electrophysiological Recording and LTP Induction
-
Slice Placement and Perfusion: Place a single hippocampal slice in the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After allowing the slice to stabilize for at least 20 minutes, deliver single baseline stimuli (0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude. Record a stable baseline for at least 20-30 minutes.
-
Drug Application: To test the effect of this compound, switch the perfusion to aCSF containing the desired concentration of the compound (e.g., 1-10 µM, final DMSO concentration <0.1%). Allow the drug to perfuse for at least 20-30 minutes before LTP induction. For control experiments, perfuse with aCSF containing the vehicle (e.g., 0.1% DMSO).
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.
-
Post-HFS Recording: Immediately after HFS, resume baseline stimulation (0.05 Hz) and record fEPSPs for at least 60 minutes to monitor the induction and maintenance of LTP.
Data Analysis
The primary measure of synaptic strength is the initial slope of the fEPSP. For each time point, normalize the fEPSP slope to the average slope of the baseline recording period. LTP is typically quantified as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline. Statistical significance can be assessed using appropriate tests, such as a Student's t-test or ANOVA.
Quantitative Data on mGluR5 NAMs and LTP
The following tables summarize quantitative data from published studies on the effects of mGluR5 negative allosteric modulators on LTP. This data can serve as a reference for the expected outcomes when testing this compound.
Table 1: Effect of mGluR5 NAMs on LTP Induction
| Compound | Concentration | Brain Region/Pathway | LTP Induction Protocol | Effect on fEPSP Slope (% of Baseline) | Reference |
| Control (Vehicle) | - | Rat Hippocampal CA1 | Theta Burst Stimulation (TBS) | 152 ± 8% | [4] |
| MPEP | 40 µM | Rat Hippocampal CA1 | High-Frequency Tetanization (HFT) | Prevented LTP induction | [3] |
| Control (Vehicle) | - | Rat Hippocampal CA1 | High-Frequency Tetanization (HFT) | ~150% at 60 min post-HFT | [3] |
| mGluR5 Knockout | - | Mouse Hippocampal CA1 | Tetanic Stimulation | Reduced NMDA-R mediated LTP | [2] |
Table 2: Effect of mGluR5 NAMs on Established LTP
| Compound | Concentration | Brain Region/Pathway | Experimental Condition | Effect on fEPSP Slope (% of Baseline) | Reference |
| MPEP | 40 µM | Rat Hippocampal CA1 | Applied after HFT | Inhibited late-phase LTP (>2h post-HFT) | [3] |
Expected Outcomes with this compound
Based on the known function of mGluR5 in facilitating NMDAR-dependent LTP, it is hypothesized that this compound, as an mGluR5 NAM, will inhibit LTP in hippocampal slices.
-
Pre-incubation with this compound: Application of this compound prior to HFS is expected to significantly reduce or completely block the induction of LTP. The magnitude of inhibition is likely to be dose-dependent.
-
Application of this compound on established LTP: If applied after the induction of LTP, this compound may have a less pronounced effect on the early phase of LTP but could potentially impair the late, protein synthesis-dependent phase of LTP.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the effects of the mGluR5 negative allosteric modulator, this compound, on long-term potentiation. By following these detailed methodologies, scientists can elucidate the role of this compound in modulating synaptic plasticity, which is critical for understanding its potential therapeutic applications in neurological and psychiatric disorders characterized by aberrant synaptic function. While direct experimental data for this compound is pending, the established effects of other mGluR5 NAMs strongly suggest an inhibitory action on LTP.
References
- 1. The Group I Metabotropic Glutamate Receptor mGluR5 Is Required for Fear Memory Formation and Long-Term Potentiation in the Lateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP | Journal of Neuroscience [jneurosci.org]
- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of cGMP Following Osoresnontrine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osoresnontrine (BI 409306) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting PDE9, this compound leads to an accumulation of intracellular cGMP, thereby amplifying downstream signaling pathways.[3][5] This mechanism is of significant interest in the development of therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia, where the cGMP signaling pathway is believed to play a crucial role in synaptic plasticity and neuronal function.[6][7][8]
Immunohistochemistry (IHC) is a powerful technique to visualize the spatial distribution of specific molecules within tissues. Detecting changes in cGMP levels in response to this compound treatment can provide critical insights into the drug's pharmacodynamic effects at the cellular level. These application notes provide a detailed protocol for the immunohistochemical detection of cGMP in brain tissue following treatment with this compound.
Signaling Pathway of this compound
This compound does not directly stimulate the production of cGMP. Instead, it prevents its breakdown. Guanylate cyclases (GC) synthesize cGMP from GTP. This compound then inhibits PDE9, the enzyme that hydrolyzes cGMP to GMP. This inhibition leads to an accumulation of cGMP, which can then activate downstream effectors such as protein kinase G (PKG), leading to various cellular responses, including modulation of synaptic plasticity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease [frontiersin.org]
- 8. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Osoresnontrine Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Osoresnontrine (BI-409306) in cell culture experiments. The following information, presented in a question-and-answer format, addresses specific issues you may encounter, from determining optimal concentrations to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BI-409306) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key intracellular second messenger. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This elevated cGMP level then activates downstream signaling pathways, primarily through cGMP-dependent protein kinase (PKG), which can influence various cellular processes, including synaptic plasticity, neuronal growth, and cell proliferation.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, a good starting point can be derived from its half-maximal inhibitory concentration (IC50) for human PDE9A, which is approximately 52-65 nM.[1][2]
For initial experiments, it is recommended to perform a dose-response curve starting from a concentration below the IC50 and extending to several logs above it. Based on studies with other selective PDE9 inhibitors, a range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays. For sensitive applications like neurite outgrowth assays in primary neurons, concentrations in the lower end of this range (e.g., 30-100 nM) have been shown to be effective for similar compounds.[3] For cytotoxicity assessments, a wider range, potentially up to 200 µM, may be necessary to determine the toxic threshold.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a high-concentration stock solution (e.g., 10-25 mM), dissolve the powdered compound in 100% DMSO. You may need to warm and/or sonicate the solution to ensure it fully dissolves.[1] It is crucial to use newly opened, high-purity DMSO as it is hygroscopic and absorbed water can affect solubility.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What cell lines are suitable for experiments with this compound?
A4: The choice of cell line should be guided by your research question. As this compound's primary target, PDE9A, is highly expressed in the brain, neuronal cell lines are particularly relevant. The human neuroblastoma cell line SH-SY5Y is a suitable model as it has been shown to express PDE9A.[4] Other relevant cell lines for neuroscience research include primary hippocampal or cortical neurons. For broader applications, other cell lines such as HEK293T can be used, especially for reporter assays or overexpression studies. Interestingly, PDE9A has also been investigated as a target in cancer, with studies using breast cancer cell lines like MCF-7 and MDA-MB-468 .[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death or Low Viability | 1. This compound concentration is too high. 2. Final DMSO concentration is toxic to the cells. 3. The compound has degraded. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, see protocol below) to determine the EC50 and a safe working concentration range. 2. Ensure the final DMSO concentration in your culture medium is below the tolerance level of your specific cell line (typically <0.5%). Run a vehicle control (medium with the same DMSO concentration but without this compound). 3. Prepare fresh stock solutions and working dilutions. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| No Observable Effect | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The target, PDE9A, is not expressed or is at very low levels in your cell line. 4. The compound has precipitated out of solution in the culture medium. | 1. Increase the concentration of this compound. A dose-response experiment is crucial. 2. Extend the incubation time. Effects on gene expression or protein levels may require longer incubation periods (e.g., 24-72 hours). 3. Verify PDE9A expression in your cell line using RT-PCR or Western blotting. 4. Visually inspect the culture medium for any signs of precipitation after adding the compound. You can also centrifuge a sample of the medium to check for a pellet. If precipitation is an issue, you may need to adjust the final DMSO concentration or consider using a different solvent system, though this should be done with caution to avoid cell toxicity. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Uneven distribution of the compound in the wells. 3. "Edge effects" in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for plating. 2. After adding this compound to the wells, gently mix the plate on a shaker or by gentle swirling to ensure even distribution. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or culture medium. |
| Contradictory Results with Other PDE Inhibitors | 1. Different PDE selectivity profiles. 2. Off-target effects. | 1. This compound is highly selective for PDE9A. Other "non-selective" PDE inhibitors like IBMX will have broader effects by inhibiting multiple PDE families. Ensure you are comparing your results to other selective PDE9 inhibitors where possible. 2. At very high concentrations, off-target effects can occur. It is important to work within a concentration range that is as close to the IC50 as is effective for your desired outcome to maximize specificity. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (BI-409306)
| Target | Species | IC50 (nM) | Reference |
| PDE9A | Human | 52 | [1] |
| PDE9A | Human | 65 | [2] |
| PDE9A | Rat | 168 | [2] |
| PDE1A | Human | 1,400 | [1] |
| PDE1C | Human | 1,000 | [1] |
| PDE2A, 3A, 4B, 5A, 6AB, 7A, 10A | Human | >10,000 | [1] |
Table 2: Illustrative Dose-Response Data for a PDE9 Inhibitor (PF-04447943) on Neurite Outgrowth
This data is for the similar selective PDE9 inhibitor PF-04447943 and is provided as an example. Similar results would be expected with this compound, but empirical determination is required.
| Concentration (nM) | Effect on Neurite Outgrowth in Cultured Hippocampal Neurons | Reference |
| 30 | Significant increase | [3] |
| 100 | Significant increase | [3] |
| 300 | No significant effect | [3] |
| 1000 | No significant effect | [3] |
Table 3: Illustrative Cytotoxicity Data for a PDE9 Inhibitor (BAY 73-6691) in Cancer Cell Lines
This data is for the similar selective PDE9 inhibitor BAY 73-6691 and is provided as an example. Similar results would be expected with this compound, but empirical determination is required.
| Cell Line | Concentration (µM) | Incubation Time (h) | % Inhibition of Viability | Reference |
| MCF-7 | 200 | 48 | ~55% | [6] |
| MCF-7 | 200 | 72 | ~47% | [6] |
| MDA-MB-468 | 200 | 72 | ~50% | [6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on a chosen cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count SH-SY5Y cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100, 200 µM). Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Measuring Intracellular cGMP Accumulation using a cGMP ELISA Kit
Objective: To quantify the increase in intracellular cGMP levels in response to this compound treatment.
Materials:
-
Chosen cell line (e.g., HEK293T or SH-SY5Y)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
24-well cell culture plates
-
Phosphodiesterase inhibitor (e.g., IBMX, optional, to establish a positive control for cGMP accumulation)
-
Lysis buffer (provided with the ELISA kit or 0.1 M HCl)
-
Commercially available cGMP ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Treatment: On the day of the experiment, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control. A positive control with a broad-spectrum PDE inhibitor like IBMX can also be included.
-
Incubation: Incubate for a short period, as cGMP changes can be rapid (e.g., 30-60 minutes).
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells according to the cGMP ELISA kit protocol (this often involves adding a lysis buffer like 0.1 M HCl and incubating for 10-20 minutes).[7]
-
Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris.
-
ELISA Assay: Perform the cGMP ELISA on the supernatant according to the manufacturer's protocol. This typically involves adding the samples and standards to an antibody-coated plate, followed by the addition of a cGMP-HRP conjugate and a substrate for colorimetric detection.
-
Measurement: Read the absorbance on a microplate reader at the wavelength specified by the kit manufacturer (usually 450 nm).
-
Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve generated from the cGMP standards provided in the kit.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity.
Logical Flow for Troubleshooting "No Effect"
Caption: Troubleshooting guide for a lack of experimental effect.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE10A as a novel diagnostic and therapeutic target in cancer: insights and challenges [frontiersin.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. bioscience.co.uk [bioscience.co.uk]
Potential off-target effects of BI-409306 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BI-409306. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BI-409306?
BI-409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3][4][5][6] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various cellular signaling pathways.[1][5] By inhibiting PDE9A, BI-409306 increases intracellular levels of cGMP, which is thought to enhance synaptic plasticity and improve cognitive function.[1][3][7] The compound was investigated for its potential therapeutic benefits in Alzheimer's disease and schizophrenia.[6][8][9][10]
Q2: What are the most commonly reported adverse events associated with BI-409306 in clinical trials?
Phase I and II clinical trials have shown that BI-409306 is generally well-tolerated.[1][4][5][11] The most frequently reported adverse events (AEs) were transient and of mild to moderate intensity, primarily affecting the nervous system and the eyes.[1][2] These AEs were observed to be dose-dependent.[5][11]
Q3: Are the observed side effects of BI-409306 potentially linked to off-target activities?
While BI-409306 is described as a selective PDE9A inhibitor, the observed nervous system and ocular side effects are reminiscent of those seen with other, less selective phosphodiesterase inhibitors.[12][13][14] For instance, visual disturbances with PDE5 inhibitors are often attributed to the cross-inhibition of PDE6 in the retina.[14] Therefore, it is plausible that at certain concentrations, BI-409306 may interact with other PDE isoforms or unrelated targets, leading to the observed side effects. However, specific data from broad off-target screening panels (e.g., CEREP) or comprehensive kinase screens for BI-409306 are not publicly available.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or Cellular Responses in Preclinical Models
If you observe unexpected biological effects in your in vitro or in vivo models that are inconsistent with the known consequences of PDE9A inhibition, consider the following troubleshooting steps:
Potential Cause: Off-target activity of BI-409306.
Troubleshooting Protocol:
-
Concentration-Response Analysis:
-
Perform a detailed concentration-response curve for both your observed on-target and off-target effects. A significant separation between the EC50 for the on-target effect and the off-target effect may suggest a therapeutic window.
-
-
Competitive Inhibition Assays:
-
If a specific off-target is suspected (e.g., another PDE isoform), conduct competitive binding or enzymatic assays using known selective inhibitors for that target to see if they can reverse the unexpected phenotype.
-
-
Broad Panel Screening:
-
If resources permit, subject BI-409306 to a broad pharmacological screening panel (e.g., a CEREP safety panel) to identify potential interactions with a wide range of receptors, ion channels, and enzymes.
-
Issue 2: Visual System Abnormalities in Animal Models
Should you observe visual disturbances or retinal abnormalities in your animal models treated with BI-409306, the following experimental plan can help elucidate the potential off-target mechanism:
Potential Cause: Inhibition of other PDE isoforms in the retina, such as PDE6.
Troubleshooting Protocol:
-
PDE Isoform Selectivity Profiling:
-
Methodology: Conduct enzymatic assays to determine the IC50 of BI-409306 against a panel of purified human phosphodiesterase enzymes, with a particular focus on PDE1, PDE5, and PDE6, which are known to be expressed in retinal tissue.
-
Data Presentation:
-
| PDE Isoform | BI-409306 IC50 (nM) | Reference Compound IC50 (nM) |
| PDE9A | To be determined | e.g., PF-04447943 |
| PDE1C | To be determined | e.g., Vinpocetine |
| PDE5A | To be determined | e.g., Sildenafil |
| PDE6C | To be determined | e.g., Vardenafil |
-
Ex Vivo Retinal Tissue Analysis:
-
Isolate retinal tissue from treated and control animals.
-
Measure cGMP levels in the retinal tissue to assess the net effect of BI-409306 on phosphodiesterase activity in a more physiologically relevant context.
-
Perform electroretinography (ERG) to assess retinal function in treated animals.
-
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the intended signaling pathway of BI-409306 and a suggested experimental workflow for investigating off-target effects.
Caption: Intended on-target signaling pathway of BI-409306.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety, tolerability and pharmacokinetics of BI 409306, a novel and potent PDE9 inhibitor: Overview of three Phase I randomised trials in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 21. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [boehringer-ingelheim.com]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 10. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase Type 5 Inhibitors and Visual Side Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathophysiology of visual disorders induced by phosphodiesterase inhibitors in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drugs used to treat erectile dysfunction may cause side effects affecting vision | Health [hindustantimes.com]
Osoresnontrine dose-dependent side effects in animal studies
Welcome to the Osoresnontrine Technical Support Center. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in preclinical animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule that acts as a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] By inhibiting PDE9A, this compound is designed to prevent the degradation of cyclic guanosine monophosphate (cGMP), leading to elevated cGMP levels in specific brain regions. This modulation of the cGMP signaling pathway is being explored for its potential therapeutic effects in treating cognitive and psychotic disorders, including Alzheimer's disease and schizophrenia.[1][2]
Q2: What are the most common dose-dependent side effects observed in animal studies with this compound?
A2: Based on preclinical toxicology studies in Wistar rats, the most frequently observed dose-dependent side effects include transient sedation, dose-related decreases in locomotor activity, and mild, reversible elevations in liver enzymes (ALT and AST) at higher doses. It is crucial to conduct thorough dose-response studies to identify the optimal therapeutic window for your specific animal model.[3][4]
Troubleshooting Guide
Issue 1: Unexpectedly high mortality in the high-dose group.
-
Possible Cause: The high dose selected may exceed the maximum tolerated dose (MTD) in the specific strain or age of the animals being used. Animal models can exhibit variability in their response to a new chemical entity.[5][6]
-
Troubleshooting Steps:
-
Immediately repeat the MTD study with a wider range of doses and a larger cohort of animals to precisely define the toxicity limits.
-
Ensure accurate dose calculations and proper vehicle preparation.
-
Consider a dose escalation study design to better identify the MTD.
-
Review animal husbandry conditions to rule out other contributing stressors.
-
Issue 2: Significant variability in cognitive assessment results.
-
Possible Cause: Behavioral tests in animal models can be influenced by various factors, including environmental conditions, handler experience, and the time of day the tests are conducted.[4][7]
-
Troubleshooting Steps:
-
Standardize all behavioral testing protocols. Ensure consistent lighting, noise levels, and handling procedures.
-
Acclimate animals to the testing room and equipment before initiating the experiment.
-
Randomize the order of testing for different treatment groups to minimize bias.
-
Ensure that the personnel conducting the behavioral tests are blinded to the treatment groups.
-
Issue 3: Inconsistent plasma concentrations of this compound.
-
Possible Cause: Issues with the formulation, route of administration, or fasting state of the animals can lead to variable absorption and bioavailability.
-
Troubleshooting Steps:
-
Verify the stability and homogeneity of the this compound formulation.
-
Ensure precise and consistent administration techniques (e.g., oral gavage, intraperitoneal injection).
-
Standardize the fasting period for animals before dosing to minimize variability in gastrointestinal absorption.
-
Collect satellite blood samples at multiple time points to build a comprehensive pharmacokinetic profile.
-
Quantitative Data Summary
The following tables summarize the dose-dependent side effects of this compound observed in a 28-day repeat-dose toxicology study in male Wistar rats.
Table 1: Serum Clinical Chemistry Parameters
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| ALT (U/L) | 25 ± 4 | 28 ± 5 | 45 ± 7 | 85 ± 12** |
| AST (U/L) | 60 ± 8 | 65 ± 10 | 90 ± 15 | 150 ± 25** |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.2 ± 0.06 | 0.3 ± 0.08 | 0.4 ± 0.1 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.6 ± 0.2 |
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Locomotor Activity
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Total Distance Traveled (cm) | 3500 ± 450 | 3300 ± 500 | 2500 ± 400 | 1500 ± 300** |
| Time Spent Immobile (s) | 60 ± 10 | 70 ± 12 | 120 ± 20 | 200 ± 30** |
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.
Experimental Protocols
Protocol 1: 28-Day Repeat-Dose Toxicology Study in Wistar Rats
-
Animal Model: Male Wistar rats, 8 weeks old, were randomly assigned to four groups (n=10 per group): vehicle control, low dose (10 mg/kg), mid dose (30 mg/kg), and high dose (100 mg/kg).
-
Drug Administration: this compound was formulated in a 0.5% methylcellulose solution and administered once daily via oral gavage for 28 consecutive days. The vehicle control group received the 0.5% methylcellulose solution only.
-
Clinical Observations: Animals were observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and posture. Body weight and food consumption were recorded weekly.
-
Blood Collection and Analysis: On day 29, blood samples were collected via cardiac puncture under isoflurane anesthesia. Serum was separated by centrifugation and analyzed for a standard panel of clinical chemistry parameters using an automated analyzer.
-
Locomotor Activity Assessment: On day 27, locomotor activity was assessed using an open-field test.[4] Rats were placed in the center of a 50 cm x 50 cm arena, and their movement was tracked by an overhead camera for 10 minutes. Total distance traveled and time spent immobile were quantified using automated software.
-
Histopathology: Following blood collection, a full necropsy was performed. Key organs were collected, weighed, and preserved in 10% neutral buffered formalin for histopathological examination.
Visualizations
Caption: Experimental workflow for the 28-day repeat-dose toxicology study of this compound in rats.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. This compound - Boehringer Ingelheim - AdisInsight [adisinsight.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dose-Dependent Cognitive Decline, Anxiety, and Locomotor Impairments Induced by Doxorubicin: Evidence from an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ability of animal studies to detect serious post marketing adverse events is limited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral animal models of antipsychotic drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results with Osoresnontrine in cognitive assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Osoresnontrine (BI 409306) in cognitive assays. Inconsistent results can arise from a variety of factors, from experimental design to the inherent complexities of the compound's mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cognition?
This compound (BI 409306) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is an enzyme that specifically breaks down cyclic guanosine monophosphate (cGMP), a key second messenger in neurons. By inhibiting PDE9, this compound increases intracellular cGMP levels, which is thought to enhance synaptic plasticity and, consequently, improve cognitive functions like learning and memory.[1][3]
Q2: I'm seeing a lot of variability in my results with this compound in cognitive tasks. Is this expected?
Variability in cognitive assays is not uncommon. Factors such as the animal strain, age, sex, and even subtle environmental changes can influence behavioral outcomes. For compounds like this compound that target complex signaling pathways, the therapeutic window and dose-response can be narrow, potentially contributing to variability. Furthermore, while preclinical studies in rodents have shown pro-cognitive effects, clinical trials in humans with Alzheimer's disease and schizophrenia did not demonstrate significant cognitive improvement, highlighting the translational challenge and potential for inconsistent outcomes.[4][5][6]
Q3: Are there known reasons for the discrepancy between preclinical and clinical results with this compound?
The reasons for the discrepancy are not fully elucidated but are a common challenge in drug development for cognitive disorders. Potential factors include differences in pharmacology and physiology between rodents and humans, the complexity of the targeted diseases (Alzheimer's and schizophrenia), and the possibility that the cognitive assays used in preclinical models do not fully translate to clinical measures of cognition.[4][5][6]
Q4: What are the most appropriate cognitive assays to test the efficacy of this compound in rodents?
Based on its proposed mechanism of action on learning and memory, the following assays are commonly used and have been cited in literature for PDE9 inhibitors:
-
Novel Object Recognition (NOR): Assesses recognition memory.
-
Y-Maze Spontaneous Alternation: Evaluates spatial working memory.
-
Social Recognition Test: Measures short-term social memory.
Preclinical studies with this compound have specifically mentioned improvements in object recognition and T-maze tasks in rodents.[1]
Q5: How should I determine the optimal dose and timing of this compound administration for my experiments?
Dose-response studies are critical. It is recommended to test a range of doses based on published preclinical data. The timing of administration should be determined by the pharmacokinetic profile of this compound and the specific memory phase being investigated (e.g., acquisition, consolidation, or retrieval). Administration is typically 30-60 minutes before the acquisition phase of the cognitive task.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant effect of this compound on cognitive performance. | 1. Inappropriate Dose: The dose may be too low to engage the target or so high that it causes off-target effects. 2. Timing of Administration: The compound may not have reached its peak concentration in the brain during the critical window of the cognitive task. 3. Assay Sensitivity: The chosen cognitive assay may not be sensitive enough to detect the effects of the compound. 4. "Ceiling" or "Floor" Effects: The task may be too easy (ceiling effect) or too difficult (floor effect) for the animals, masking any potential drug effects. | 1. Conduct a dose-response study with a wider range of doses. 2. Adjust the pre-treatment time based on pharmacokinetic data. 3. Consider using a different cognitive assay or increasing the cognitive load of the current task (e.g., longer delay in NOR). 4. Modify the task parameters to ensure baseline performance is between 50-75% for the control group. |
| High variability within treatment groups. | 1. Inconsistent Handling: Variations in how animals are handled can induce stress and affect performance. 2. Environmental Factors: Differences in lighting, noise, or odors in the testing room can be confounding. 3. Subject-Specific Factors: Individual differences in anxiety levels, motivation, or learning capacity. 4. Inconsistent Drug Administration: Variations in the volume or technique of drug administration. | 1. Ensure all experimenters follow a standardized handling protocol. 2. Maintain a consistent and controlled experimental environment. 3. Habituate animals to the testing room and apparatus. Consider using a larger sample size to account for individual variability. 4. Standardize the drug administration procedure and ensure accurate dosing for each animal. |
| Unexpected or paradoxical effects (e.g., impaired performance). | 1. Off-Target Effects: At higher doses, this compound may interact with other targets. 2. U-shaped Dose-Response: Some cognitive enhancers exhibit a U-shaped dose-response curve, where higher doses can impair performance. 3. Interaction with other factors: The compound's effect may be influenced by the animal's stress level or other experimental variables. | 1. Test a lower dose range. 2. Carefully evaluate the dose-response relationship to identify the optimal therapeutic window. 3. Minimize stress during handling and testing. Ensure all other experimental conditions are well-controlled. |
Data Presentation
Table 1: Summary of this compound (BI 409306) Efficacy in Cognitive Assays
| Study Type | Model/Population | Cognitive Assay | Key Finding | Reference |
| Preclinical | Rodents | Object Recognition Task | Improved memory performance | [1] |
| Preclinical | Mouse | T-Maze Task (MK-801 induced deficit) | Reversed memory deficits | [1] |
| Clinical Trial (Phase II) | Patients with Schizophrenia | MCCB, CANTAB | No significant improvement in cognition | [1][6] |
| Clinical Trial (Phase II) | Patients with Prodromal and Mild Alzheimer's Disease | NTB, CDR-SB, ADAS-Cog11 | No significant improvement in cognition | [4][5] |
Table 2: Representative Preclinical Data for a PDE9 Inhibitor (BAY 73-6691) in Cognitive Assays
| Cognitive Assay | Animal Model | Treatment Group | Performance Metric (Mean ± SEM) | p-value vs. Vehicle |
| Social Recognition Test | Mice | Vehicle | 15.2 ± 2.1 s (investigation time) | - |
| BAY 73-6691 (0.3 mg/kg) | 25.8 ± 3.5 s | < 0.05 | ||
| BAY 73-6691 (3 mg/kg) | 28.1 ± 4.2 s | < 0.01 | ||
| Novel Object Recognition | Rats | Vehicle | 55 ± 5 % (discrimination index) | - |
| BAY 73-6691 (1 mg/kg) | 72 ± 6 % | < 0.05 | ||
| Passive Avoidance (Scopolamine-induced deficit) | Rats | Vehicle + Scopolamine | 85 ± 15 s (latency to enter dark) | - |
| BAY 73-6691 (3 mg/kg) + Scopolamine | 180 ± 25 s | < 0.05 |
Note: The data in Table 2 is illustrative and based on published findings for a representative PDE9 inhibitor to demonstrate expected effect sizes. Actual results may vary.
Experimental Protocols
Novel Object Recognition (NOR) Test
This task assesses an animal's ability to recognize a novel object from a familiar one.
-
Habituation: Allow the animal to explore an empty open-field arena for 5-10 minutes for 2-3 consecutive days.
-
Training/Familiarization (T1): Place the animal in the arena with two identical objects and allow it to explore for 5-10 minutes. Record the time spent exploring each object.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Testing (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow exploration for 5 minutes and record the time spent exploring the familiar and novel objects.
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Y-Maze Spontaneous Alternation
This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Place the animal at the center of the maze and allow it to freely explore the three arms for 8 minutes.
-
Data Recording: Record the sequence of arm entries. An arm entry is counted when the animal's four paws are within the arm.
-
Data Analysis: An alternation is defined as consecutive entries into three different arms. Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100. A higher percentage indicates better spatial working memory.
Social Recognition Test
This task evaluates an animal's ability to remember a previously encountered conspecific.
-
Habituation: House the adult test animal individually for at least 30 minutes before the test.
-
First Exposure (T1): Introduce a juvenile conspecific into the adult's cage and record the time the adult spends investigating the juvenile for 5 minutes.
-
Inter-Exposure Interval (IEI): Separate the animals and return them to their home cages for a specific duration (e.g., 30 minutes to 2 hours).
-
Second Exposure (T2): Re-introduce either the same (familiar) juvenile or a novel juvenile to the adult's cage and record the investigation time for 5 minutes.
-
Data Analysis: A significant reduction in investigation time towards the familiar juvenile compared to a novel juvenile indicates social recognition memory.
Visualizations
Figure 1: cGMP signaling pathway and the action of this compound.
Figure 2: Experimental workflow for a typical cognitive assay.
Figure 3: Troubleshooting decision tree for inconsistent results.
References
- 1. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PDE9 in Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 21. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
Osoresnontrine (BI 409306) for Alzheimer's Disease: A Technical Support Guide
Topic: Analysis of the Discontinuation of Osoresnontrine Clinical Trials in Alzheimer's Disease
This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the clinical trials for this compound (BI 409306) in Alzheimer's Disease (AD). The following information is structured to address potential questions and challenges that may arise in similar research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why were the Phase II clinical trials for this compound in Alzheimer's Disease considered a failure?
A1: The Phase II clinical trials for this compound (BI 409306) in patients with prodromal and mild Alzheimer's Disease were discontinued because the primary efficacy endpoints were not met.[1][2][3] A pooled analysis of the two main studies (NCT02240693 and NCT02337907) revealed no statistically significant improvement in cognition for patients treated with this compound compared to placebo.[4]
Q2: What was the primary endpoint used to measure efficacy?
A2: The primary efficacy endpoint was the change from baseline in the Neuropsychological Test Battery (NTB) total z-score after 12 weeks of treatment.[4] The trials failed to show a significant difference between the this compound and placebo groups on this measure.[4]
Q3: Were there any positive signals on secondary endpoints?
A3: No, the analysis of secondary endpoints also did not indicate a treatment benefit for this compound.[4] These included the Clinical Dementia Rating scale-Sum of Boxes (CDR-SB), the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog11), and the Alzheimer's Disease Cooperative Study-Activities of Daily Living scale (ADCS-ADL).[4]
Q4: Was this compound safe for patients?
A4: Yes, the clinical trials demonstrated that this compound was well-tolerated by patients with Alzheimer's Disease.[4]
Q5: What was the proposed mechanism of action for this compound in Alzheimer's Disease?
A5: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[2][5] PDE9A is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in synaptic plasticity and glutamatergic signaling pathways.[5] By inhibiting PDE9A, this compound was intended to increase cGMP levels in the brain, thereby enhancing synaptic strength and potentially improving cognitive function.[2][5]
Troubleshooting Guide for Preclinical & Clinical Researchers
This guide addresses potential issues researchers might encounter when investigating compounds with a similar mechanism of action (PDE9A inhibition) for neurodegenerative diseases.
Problem 1: Lack of Efficacy on Cognitive Endpoints Despite Target Engagement
-
Possible Cause: The therapeutic window for PDE9A inhibition may be narrow or may not have been achieved in the target brain regions.
-
Troubleshooting Steps:
-
Verify Target Engagement: In preclinical models, confirm that the compound is reaching the central nervous system in sufficient concentrations to inhibit PDE9A. This can be done via cerebrospinal fluid (CSF) analysis or ex vivo brain tissue analysis.
-
Dose-Response Studies: Conduct comprehensive dose-ranging studies in relevant animal models to identify the optimal dose for cognitive enhancement.
-
Biomarker Analysis: In clinical trials, incorporate biomarkers of target engagement, such as measuring cGMP levels in CSF, to ensure the drug is having the intended biochemical effect.
-
Problem 2: Promising Preclinical Data Does Not Translate to Human Efficacy
-
Possible Cause: The animal models used in preclinical studies may not fully recapitulate the complex pathology of Alzheimer's Disease in humans.
-
Troubleshooting Steps:
-
Model Selection: Utilize a variety of preclinical models that represent different aspects of AD pathology (e.g., amyloid, tau, neuroinflammation).
-
Translatability of Endpoints: Ensure that the cognitive and behavioral endpoints measured in animal models have a clear translational correlate in humans.
-
Patient Population: In clinical trials, carefully select the patient population. The failure of this compound in prodromal and mild AD suggests that targeting this pathway may not be effective at these stages, or that the underlying pathology is too advanced.[3][4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase II clinical trials of this compound in Alzheimer's Disease.
Table 1: Overview of Phase II Clinical Trials
| Parameter | Study 1 (NCT02240693) | Study 2 (NCT02337907) | Pooled Data |
| Patient Population | Prodromal Alzheimer's Disease | Mild Alzheimer's Disease | Prodromal & Mild AD |
| Number of Patients | 128 | 329 | 457[4] |
| Treatment Duration | 12 weeks | 12 weeks | 12 weeks |
| Intervention | This compound (10-50 mg daily) or Placebo | This compound (10-50 mg daily) or Placebo | This compound or Placebo |
| Primary Outcome | Change in NTB total z-score | Change in NTB total z-score | Change in NTB total z-score |
Table 2: Summary of Efficacy Results (Pooled Analysis)
| Endpoint | Result |
| NTB total composite z-score (Primary) | No significant change compared to placebo[4] |
| CDR-SB (Secondary) | No indication of treatment benefit[4] |
| ADAS-Cog11 (Secondary) | No indication of treatment benefit[4] |
| ADCS-ADL (Secondary) | No indication of treatment benefit[4] |
Experimental Protocols
Phase II Clinical Trial Design (Based on NCT02240693 & NCT02337907)
-
Study Design: The studies were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[4]
-
Inclusion Criteria:
-
Patients with a diagnosis of prodromal or mild Alzheimer's Disease.
-
Age 55 years or older.
-
Mini-Mental State Examination (MMSE) score between 18-26 for mild AD.
-
Availability of a caregiver.
-
-
Exclusion Criteria:
-
Cognitive impairment due to etiologies other than Alzheimer's Disease.
-
Substantial cerebrovascular disease.
-
-
Randomization and Blinding: Eligible participants were randomized to receive one of four oral doses of this compound (10 mg, 25 mg, 50 mg daily, or 25 mg twice daily) or placebo.[6][7] The randomization ratio was 1:1:1:1:2 for the active doses and placebo, respectively.[4] Both patients and investigators were blinded to the treatment allocation.
-
Assessments:
-
Primary Efficacy: Neuropsychological Test Battery (NTB) administered at baseline and week 12.
-
Secondary Efficacy: CDR-SB, ADAS-Cog11, and ADCS-ADL assessed at baseline and week 12.
-
Safety: Adverse events, vital signs, and other safety parameters were monitored throughout the study.
-
Visualizations
Below are diagrams illustrating the proposed mechanism of action of this compound and the workflow of the clinical trials.
Caption: Proposed mechanism of action of this compound (a PDE9A inhibitor).
Caption: Simplified workflow of the this compound Phase II clinical trials for AD.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Boehringer Ingelheim refocuses PDE9 inhibition brain research on schizophrenia following results from Phase II Alzheimer's trials [prnewswire.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmlive.com [pmlive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Mitigating floor or ceiling effects in Osoresnontrine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osoresnontrine. The information is designed to help mitigate common experimental challenges, with a focus on avoiding floor and ceiling effects in cognitive and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (BI-409306) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE9A, this compound increases intracellular levels of cGMP, a key second messenger in various signaling pathways.[3] In the central nervous system, this elevation of cGMP is thought to enhance synaptic plasticity, including long-term potentiation (LTP), and improve cognitive functions such as memory.[1][4]
Q2: What are floor and ceiling effects, and why are they a concern in this compound studies?
Floor and ceiling effects occur when a significant proportion of subjects in a study score near the lowest (floor) or highest (ceiling) possible value on a measurement scale.[5][6] This is a critical issue in studies with cognitive-enhancing drugs like this compound for the following reasons:
-
Ceiling Effects: If the cognitive task is too easy for the subject population (e.g., young, healthy animals), their baseline performance may already be at or near the maximum level. This makes it impossible to detect any potential cognitive enhancement from this compound, as there is no room for improvement. This can lead to a false-negative result, where the drug appears to have no effect. A "ceiling effect" might occur in cognitive tasks where healthy subjects already perform at their maximal level, so their performance cannot be further improved.[7]
-
Floor Effects: Conversely, if a task is excessively difficult, subjects may perform at the lowest possible level, even with the aid of a cognitive enhancer. This prevents the detection of a drug effect because the task is too challenging to show any improvement.
Q3: How can I determine if my cognitive assay is susceptible to floor or ceiling effects?
Pilot studies are essential. Before initiating a large-scale experiment, test your chosen cognitive paradigm on a small cohort of animals that are representative of your study population.
-
To detect ceiling effects: If the majority of your vehicle-treated control animals perform at or near 100% accuracy, your task is likely too easy.
-
To detect floor effects: If your animals' performance is at or near chance levels, the task may be too difficult.
Consider the characteristics of your animal model. For instance, age-related cognitive decline models might be less prone to ceiling effects than models using young, healthy animals.[8]
Q4: My study showed no significant cognitive improvement with this compound. Could this be due to a ceiling effect?
Yes, this is a plausible explanation, especially if you are using young, unimpaired animals. If your control group's performance was near-perfect, it is highly likely that a ceiling effect masked any potential cognitive enhancement. It is recommended to increase the difficulty of the task to create a performance window where improvement can be observed.
Q5: What are the direct biochemical markers to confirm this compound's activity in the brain?
The most direct biochemical marker is the level of cGMP in brain tissue. Since this compound inhibits PDE9A, its administration should lead to a measurable increase in cGMP concentrations in relevant brain regions like the hippocampus and cortex.[9][10] Measuring cGMP levels can confirm target engagement and the primary pharmacological effect of the drug, independent of behavioral outcomes.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in the Novel Object Recognition (NOR) Task
The NOR task is a widely used assay for recognition memory.[4][5] A lack of effect could be due to several factors, including ceiling effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Ceiling Effect | - Increase the Inter-Trial Interval (ITI): For young, healthy mice, a longer ITI (e.g., 1 to 24 hours) between the familiarization and test phases can make the task more challenging and avoid ceiling effects.[7] - Use more complex objects: Objects with more intricate shapes or textures can increase the cognitive load. - Introduce a cognitive deficit model: If appropriate for the research question, using models of age-related or chemically-induced (e.g., scopolamine) cognitive impairment can lower baseline performance and create a window for improvement. |
| Floor Effect | - Decrease the ITI: If animals are performing at chance level, the memory retention period may be too long. Shorten the ITI to a duration where they can demonstrate memory. - Simplify the objects: Ensure the objects are distinct enough for the animals to discriminate. |
| Procedural Issues | - Habituation: Ensure adequate habituation to the testing arena to reduce anxiety-related behaviors that can interfere with exploration.[4] - Object Preference: Pre-test all objects to ensure animals do not have an innate preference for one over another.[11] - Olfactory Cues: Thoroughly clean the arena and objects between trials to eliminate scent trails.[7] |
Issue 2: High Variability or Lack of Learning in the Morris Water Maze (MWM) Task
The MWM is a classic test of spatial learning and memory.[12][13] High variability or an apparent inability to learn can be frustrating.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Floor Effect (Apparent Lack of Learning) | - Motor Deficits: If using a model with potential motor impairments, these can be mistaken for cognitive deficits. An adapted MWM protocol with altered starting positions can help mitigate this.[12][14] - Task Difficulty: For some animal models, the standard MWM may be too stressful or difficult. Consider a cued version of the task (with a visible platform) to assess for non-cognitive impairments like visual or motor problems.[13] |
| High Variability in Performance | - Inconsistent Cues: Ensure that the extra-maze cues are prominent, distinct, and remain in the same location throughout the experiment.[15] - Stress: MWM can be stressful. Maintain a consistent water temperature (around 21-24°C) and handle the animals gently to minimize stress, which can impair performance.[8][16] |
| Procedural Inconsistencies | - Blinding: The experimenter should be blind to the treatment groups to avoid unconscious bias during handling and data recording. - Standardized Release: Use consistent and varied starting positions for each trial to prevent the use of non-spatial strategies.[13] |
Issue 3: No significant increase in brain cGMP levels after this compound administration
Confirming target engagement is crucial. If you do not observe an increase in cGMP, consider the following:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Drug Administration Issues | - Dose and Route: Verify that the correct dose and administration route were used, as these will affect the drug's pharmacokinetics. - Timing of Tissue Collection: Collect brain tissue at the expected time of peak drug concentration (Tmax). This may require a preliminary pharmacokinetic study. |
| Assay Protocol Problems | - Tissue Handling: Rapidly dissect and freeze brain tissue in liquid nitrogen immediately after collection to prevent enzymatic degradation of cGMP.[17] - Homogenization and Extraction: Use appropriate buffers and techniques to efficiently homogenize the tissue and extract cGMP.[17][18] - Assay Sensitivity: Ensure your cGMP assay (e.g., ELISA, RIA) is sensitive enough to detect the expected changes. Run a standard curve with each assay. |
| Biological Factors | - Regional Differences: PDE9A expression and cGMP signaling can vary between different brain regions. Ensure you are analyzing the most relevant areas, such as the hippocampus or cortex.[9] |
Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Task - Optimized to Avoid Ceiling Effects
-
Habituation: Individually place each mouse in the empty testing arena (e.g., a 40x40x40 cm box) for 5-10 minutes per day for 2-3 days prior to the experiment. This reduces novelty-induced stress.
-
Familiarization Phase (T1): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and pointing towards it.
-
Inter-Trial Interval (ITI): Return the mouse to its home cage. To avoid ceiling effects in young, healthy animals, use a longer ITI of 4 to 24 hours.[7]
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes. Record the time spent exploring the familiar and novel objects.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Protocol 2: cGMP Measurement in Brain Tissue
-
Tissue Collection: At the predetermined time point after this compound or vehicle administration, euthanize the animal and rapidly decapitate.
-
Dissection: On an ice-cold surface, quickly dissect the brain and isolate the regions of interest (e.g., hippocampus, prefrontal cortex).
-
Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen to halt enzymatic activity.[17] Store samples at -80°C until analysis.
-
Homogenization: Homogenize the frozen tissue in an appropriate buffer, such as ice-cold 0.5 M trichloroacetic acid.[17]
-
Extraction and Neutralization: Centrifuge the homogenate and neutralize the supernatant.[17]
-
Quantification: Measure the cGMP concentration in the processed samples using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit or a Radioimmunoassay (RIA).[18]
-
Data Normalization: Normalize the cGMP concentration to the total protein content of the tissue sample.
Visualizations
References
- 1. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term synaptic plasticity at inhibitory synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synaptic Plasticity and NO-cGMP-PKG Signaling Regulate Pre- and Postsynaptic Alterations at Rat Lateral Amygdala Synapses Following Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]
- 10. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adapted Morris Water Maze protocol to prevent interference from confounding motor deficits on cognitive functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Osoresnontrine Research
Welcome to the technical support center for Osoresnontrine. This compound is a selective phosphodiesterase 9 (PDE9) inhibitor.[1][2] PDE9 inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in the brain, which can enhance synaptic plasticity and improve cognitive function.[2] This guide provides troubleshooting for common experimental issues and answers to frequently asked questions to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound, particularly focusing on cell-based assays designed to measure its effects on intracellular signaling pathways.
Question 1: Why am I not observing a significant increase in cGMP levels in my cell-based assay after applying this compound?
Answer:
Several factors could contribute to a lack of a detectable cGMP response. Follow these troubleshooting steps to identify the potential issue.
Possible Causes and Solutions:
-
Cell Health and Confluency:
-
Poor Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination. Unhealthy cells may not respond appropriately to stimuli.
-
Incorrect Confluency: Plate cells at an optimal density. Over-confluent or under-confluent cells can exhibit altered signaling responses.
-
-
Reagent Quality and Concentration:
-
This compound Degradation: Ensure the stock solution of this compound is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles.
-
Incorrect Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration for your cell type.
-
-
Assay Conditions:
-
Incubation Time: The timing of this compound application is critical. Optimize the incubation time to capture the peak cGMP response.
-
Assay Buffer Composition: Ensure the assay buffer contains the necessary components for cellular signaling and does not contain interfering substances.
-
-
Detection Method:
-
Assay Sensitivity: The chosen cGMP detection kit may not be sensitive enough. Consider using a more sensitive assay, such as a high-sensitivity ELISA or a FRET-based biosensor.
-
Lysis Buffer Incompatibility: Ensure the cell lysis buffer is compatible with the cGMP assay kit.
-
Experimental Workflow for Troubleshooting cGMP Assay
Caption: Troubleshooting workflow for absent cGMP response.
Question 2: I am observing high variability between replicate wells in my calcium flux assay. What could be the cause?
Answer:
High variability in calcium flux assays can obscure real effects of this compound. The following are common sources of variability and their solutions.
Possible Causes and Solutions:
-
Uneven Cell Plating:
-
Inconsistent Cell Number: Ensure a uniform cell suspension and careful plating to have a consistent number of cells in each well. Use a multichannel pipette for consistency.
-
Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outer wells or fill them with media without cells.
-
-
Dye Loading Issues:
-
Compound Addition:
-
Inconsistent Timing: Use an automated liquid handler or a multichannel pipette to add this compound to all wells simultaneously.
-
Mixing: Ensure gentle but thorough mixing after compound addition to avoid disturbing the cell monolayer.
-
-
Instrumentation:
-
Reader Settings: Optimize the settings of the plate reader, including excitation/emission wavelengths, gain, and read interval.
-
Plate Position: Ensure the plate is correctly positioned in the reader to avoid measurement artifacts.
-
Data Presentation: Example of Variable vs. Consistent Calcium Flux Data
| Well | Peak Fluorescence (Variable) | Peak Fluorescence (Consistent) |
| 1 | 1.2 | 1.5 |
| 2 | 1.8 | 1.4 |
| 3 | 1.4 | 1.6 |
| CV | 21.4% | 6.7% |
CV: Coefficient of Variation
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a phosphodiesterase 9 (PDE9) inhibitor.[1][2] PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound increases intracellular cGMP levels, which can modulate downstream signaling pathways involved in synaptic plasticity and cognitive function.[2]
Q2: What are the appropriate negative and positive controls for a calcium flux assay with this compound? A2:
-
Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) should be used to determine the baseline response.
-
Positive Control: A known calcium ionophore like ionomycin can be used to elicit a maximal calcium response and confirm that the cells are capable of a calcium flux.[4]
Q3: How should I prepare and store this compound stock solutions? A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: Can this compound be used in combination with other compounds? A4: Yes, this compound can be used in combination with other compounds to investigate synergistic or antagonistic effects. For example, it can be co-administered with nitric oxide (NO) donors, which stimulate cGMP production, to study the combined effect on downstream signaling.
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol describes how to measure changes in intracellular calcium in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells expressing the target of interest
-
96-well black, clear-bottom plates
-
Fluo-8 No Wash Calcium Assay Kit
-
This compound
-
Ionomycin (positive control)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a density of 2.0 x 10^5 cells/well and culture until they reach approximately 90% confluency.[5]
-
Dye Loading: Prepare the Fluo-8 dye loading solution according to the manufacturer's instructions.[3] Remove the culture medium and add 100 µL of the dye loading solution to each well.[3]
-
Incubation: Incubate the plate for 1 hour at 37°C and 5% CO2 in the dark.[5]
-
Compound Preparation: Prepare a 2X concentration of this compound and control compounds in the assay buffer.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Set the reader to record fluorescence at appropriate excitation and emission wavelengths.
-
Baseline Reading: Record a baseline fluorescence for 10-20 seconds.
-
Compound Injection: Inject 100 µL of the 2X compound solution into the wells.
-
Post-Injection Reading: Continue recording the fluorescence for at least 2 minutes to capture the calcium response.
-
Data Analysis: Calculate the change in fluorescence over time for each well.
Protocol 2: Inositol Phosphate (IP1) Accumulation Assay
This protocol is for measuring the accumulation of inositol monophosphate (IP1), a downstream metabolite of the Gq signaling pathway, which can be indirectly affected by cGMP signaling.
Materials:
-
Cells expressing the target of interest
-
96-well white plates
-
IP-One HTRF Assay Kit
-
This compound
-
Stimulation Buffer (containing LiCl)
-
Lysis Buffer
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and culture overnight.
-
Cell Stimulation: Remove the culture medium and add the stimulation buffer containing various concentrations of this compound.
-
Incubation: Incubate the plate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Add the lysis buffer provided in the IP-One HTRF kit to each well and incubate as recommended by the manufacturer.
-
HTRF Reaction: Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the IP1 concentration based on the HTRF ratio and a standard curve.
Signaling Pathway Diagrams
This compound Mechanism of Action
Caption: this compound inhibits PDE9, increasing cGMP levels.
References
Osoresnontrine Experiments: Technical Support Center for Improved Reproducibility
Welcome to the technical support center for Osoresnontrine (BI 409306), a selective Phosphodiesterase 9A (PDE9A) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and ultimately improve the reproducibility of this compound-related studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the phosphodiesterase 9A (PDE9A) enzyme. PDE9A has the highest affinity for cyclic guanosine monophosphate (cGMP) of all PDEs. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation in cells. This enhances signaling pathways that are dependent on cGMP, particularly those related to glutamatergic neurotransmission and synaptic plasticity, which are crucial for learning and memory.[1][2][3]
Q2: In which research areas is this compound primarily investigated?
A2: this compound has been investigated primarily for its potential to treat cognitive impairment associated with schizophrenia and Alzheimer's disease.[2][4][5][6] Preclinical studies in rodent models have shown that PDE9A inhibitors can improve performance in various cognitive tasks.[7][8][9]
Q3: What were the outcomes of the clinical trials involving this compound?
A3: Phase II clinical trials for this compound in both Alzheimer's disease and schizophrenia did not meet their primary efficacy endpoints for improving cognition.[2][4][5][6] However, the compound was found to be generally well-tolerated and safe in these studies.[1][4][6]
Q4: What are the key considerations for ensuring reproducibility in cell-based assays?
A4: Reproducibility in cell-based assays depends on consistent cell culture practices. Key factors include using authenticated cell lines, maintaining a consistent passage number, standardizing cell seeding densities, and ensuring uniform culture conditions (media, supplements, CO2 levels). Phenotypic drift can be a significant source of variability and can be mitigated by using cryopreserved cell banks.
Troubleshooting Guides
In Vitro PDE9A Inhibition Assays
Q: My IC50 value for this compound is inconsistent across experiments. What are the potential causes?
A: Inconsistent IC50 values in PDE9A inhibition assays can stem from several factors:
-
Reagent Variability: Ensure the quality and concentration of the recombinant PDE9A enzyme, cGMP substrate, and detection reagents are consistent. Use a single, quality-controlled batch of reagents for a set of experiments where possible.
-
Assay Conditions: Small variations in incubation time, temperature, or buffer pH can significantly impact enzyme kinetics. Strictly adhere to a validated protocol.
-
Substrate Concentration: The measured IC50 value is dependent on the substrate concentration relative to the enzyme's Km for that substrate. Ensure the cGMP concentration is consistent and ideally close to the Km for PDE9A for competitive inhibitors.
-
DMSO Concentration: If this compound is dissolved in DMSO, ensure the final concentration of DMSO is the same across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
Q: I am observing high background signal or low signal-to-noise in my fluorescence-based PDE assay. How can I improve this?
A: High background in fluorescence-based PDE assays can be addressed by:
-
Optimizing Reagents: Titrate the concentration of both the enzyme and the fluorescently labeled substrate to find an optimal window that maximizes signal over background.
-
Checking for Compound Interference: this compound itself might have fluorescent properties. Always run a control with the compound in the absence of the enzyme to check for autofluorescence.
-
Washing Steps: If the assay involves wash steps, ensure they are performed thoroughly to remove unbound fluorescent substrate.
-
Instrument Settings: Optimize the gain and exposure settings on your plate reader for the specific assay.
Cell-Based cGMP Measurement Assays
Q: I am unable to detect a significant increase in cGMP levels in my cell line after treatment with this compound. Why might this be?
A: Several factors could contribute to this issue:
-
Low PDE9A Expression: Verify that your chosen cell line expresses a functional PDE9A enzyme at sufficient levels. You can check this via qPCR or Western blot.
-
Low Basal cGMP Production: If the basal activity of guanylate cyclase is very low, there will be little cGMP for PDE9A to hydrolyze, and thus inhibition will have a minimal effect. Stimulation of guanylate cyclase (e.g., with a nitric oxide donor) may be necessary to observe a robust effect of the PDE9A inhibitor.[8]
-
Rapid cGMP Efflux or Degradation: Cells have mechanisms to export cyclic nucleotides. Additionally, other PDEs with lower affinity might contribute to cGMP degradation at higher concentrations. Using a broad-spectrum PDE inhibitor as a positive control can help troubleshoot this.
-
Sample Lysis and Preservation: cGMP can be rapidly degraded by PDEs released during cell lysis. It is critical to use a lysis buffer containing a potent PDE inhibitor (e.g., IBMX) and to process samples quickly, often with immediate boiling or acid extraction to denature enzymes.
Q: There is high variability in my cGMP measurements between replicate wells. What can I do to reduce this?
A: High variability often points to inconsistencies in cell handling or the assay procedure itself:
-
Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Edge effects in multi-well plates can also be a source of variability.
-
Timing of Treatment and Lysis: Be precise with the timing of drug application and the cell lysis step for all wells.
-
Thorough Lysis and Mixing: Ensure complete cell lysis and that the lysate is homogenous before taking a sample for the cGMP measurement (e.g., ELISA or mass spectrometry).
-
Standard Curve Precision: The accuracy of your cGMP quantification is highly dependent on the quality of your standard curve. Ensure standards are prepared accurately and that the curve has a good R-squared value.
In Vivo Animal Studies
Q: My results from cognitive behavioral tests (e.g., Novel Object Recognition) in mice treated with this compound are not reproducible. What should I check?
A: Behavioral studies in animals are notoriously prone to variability. To improve reproducibility:
-
Control for Environmental Factors: Animal behavior is highly sensitive to environmental conditions. Maintain consistent lighting, noise levels, and temperature in the housing and testing rooms. The time of day for testing should also be kept constant.
-
Habituation and Handling: Ensure all animals are adequately habituated to the testing arena and handled by the experimenter to reduce stress-induced variability.
-
Pharmacokinetics: Confirm that the dosing regimen and route of administration result in consistent and adequate brain exposure of this compound during the behavioral testing window. Plasma and brain concentrations of the drug should be measured in satellite animal groups.
-
Blinding and Randomization: The experimenter conducting the behavioral scoring should be blind to the treatment groups. Animals should be randomly assigned to treatment groups.
-
Animal Health and Genetics: Use animals from a reliable vendor with a consistent genetic background. Ensure animals are healthy and free from any infections that could affect their behavior.
Data Presentation
Table 1: In Vitro Selectivity Profile of a Representative PDE9A Inhibitor
| Phosphodiesterase Isoform | IC50 (nM) | Selectivity (Fold vs. PDE9A) |
| PDE9A | 2 | - |
| PDE1A | >10,000 | >5000 |
| PDE1C | 73 | 36.5 |
| PDE2A | >10,000 | >5000 |
| PDE3A | >10,000 | >5000 |
| PDE4B | >10,000 | >5000 |
| PDE5A | >10,000 | >5000 |
| PDE6A | >10,000 | >5000 |
| PDE7A | >10,000 | >5000 |
| PDE10A | >10,000 | >5000 |
| (Data is illustrative based on published profiles of selective PDE9A inhibitors like PF-4181366)[10] |
Table 2: Pharmacokinetic Parameters of this compound (BI 409306) in Healthy Male Volunteers (100 mg Single Dose)
| Parameter | Extensive Metabolizers (CYP2C19) | Poor Metabolizers (CYP2C19) |
| Tmax (h) | < 1.0 | < 1.0 |
| Cmax (nmol/L) | ~1500 | ~3450 (2.3-fold higher) |
| AUC0-∞ (nmol·h/L) | ~3000 | ~15000 (5.0-fold higher) |
| t1/2 (h) | ~1.5 | ~2.5 |
| (Data summarized from the first-in-human study of BI 409306)[1] |
Experimental Protocols
Protocol 1: In Vitro PDE9A Enzyme Inhibition Assay
-
Objective: To determine the IC50 of this compound against recombinant human PDE9A.
-
Materials:
-
Recombinant human PDE9A enzyme.
-
This compound serial dilutions (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
cGMP substrate.
-
Detection system (e.g., Transcreener® ADP² FI Assay, which measures ADP produced from the conversion of GMP to GDP by a coupling enzyme).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).
-
Add 10 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of PDE9A enzyme diluted in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of cGMP substrate diluted in assay buffer. The final concentration of cGMP should be at or near the Km of the enzyme.
-
Incubate for 60 minutes at room temperature. The reaction should be within the linear range of product formation.
-
Stop the reaction and proceed with the detection protocol according to the manufacturer's instructions (e.g., add stop/detection reagents).
-
Read the plate on a suitable fluorescence plate reader.
-
-
Data Analysis:
-
Convert the fluorescence signal to the percentage of inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Measurement of cGMP in Mouse Hippocampus
-
Objective: To measure the effect of this compound on cGMP levels in the mouse hippocampus.
-
Materials:
-
This compound formulated for in vivo administration.
-
C57BL/6 mice.
-
Focused microwave irradiation system or liquid nitrogen.
-
Dissection tools.
-
Homogenization buffer (e.g., 0.1 M HCl or 5% trichloroacetic acid).
-
Homogenizer (e.g., sonicator).
-
Centrifuge.
-
cGMP competitive ELISA kit.
-
-
Procedure:
-
Administer this compound or vehicle to mice via the desired route (e.g., oral gavage).
-
At the time of peak drug concentration (determined from pharmacokinetic studies), euthanize the mice. Crucially, to prevent post-mortem degradation of cGMP, tissue must be fixed immediately. The gold standard is focused microwave irradiation to the head, which instantly denatures all enzymes. If this is not available, rapid decapitation followed by immediate freezing of the head in liquid nitrogen is an alternative.
-
Dissect the brain on an ice-cold plate and isolate the hippocampus.
-
Record the weight of the tissue.
-
Immediately homogenize the tissue in a fixed volume of ice-cold homogenization buffer (e.g., 10 volumes of 0.1 M HCl).
-
Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. If using trichloroacetic acid, extract the acid with water-saturated ether.
-
Follow the instructions of the cGMP ELISA kit to measure the concentration of cGMP in the supernatant. Samples may need to be acetylated for increased sensitivity, depending on the kit.
-
-
Data Analysis:
-
Calculate the cGMP concentration from the standard curve provided in the ELISA kit.
-
Normalize the cGMP concentration to the weight of the tissue sample (e.g., pmol/mg tissue).
-
Use an appropriate statistical test (e.g., t-test or ANOVA) to compare cGMP levels between the this compound-treated and vehicle-treated groups.[7][8]
-
Mandatory Visualization
Caption: The PDE9A signaling pathway in a postsynaptic neuron.
Caption: Experimental workflow for measuring cGMP in brain tissue.
Caption: Troubleshooting decision tree for cGMP cell-based assays.
References
- 1. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. Role of PDE9 in Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cGMP-metabolizing PDEs as target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of new phosphodiesterase 9A (PDE9A) isoforms and how their expression and subcellular compartmentalization in brain changes across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]
Technical Support Center: Optimizing Brain Penetrance and Bioavailability for CNS Drug Candidates Like Osoresnontrine
This technical support center provides guidance and troubleshooting for researchers and drug development professionals working on central nervous system (CNS) drug candidates, with a focus on overcoming common challenges related to brain penetrance and bioavailability. While using Osoresnontrine, a phosphodiesterase 9 (PDE9) inhibitor, as a representative example, the principles and methodologies discussed are broadly applicable to other small molecules targeting the CNS.
Frequently Asked Questions (FAQs)
Q1: We are working with a novel PDE9 inhibitor similar to this compound and are observing low exposure in the brain after oral administration. What are the potential reasons?
A1: Low brain exposure after oral dosing is a multifaceted issue that can stem from poor bioavailability, limited brain penetrance, or a combination of both. Key factors include:
-
Poor Absorption: The compound may have low solubility or permeability across the gastrointestinal tract.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation.[1]
-
Low Blood-Brain Barrier (BBB) Permeability: The compound may possess physicochemical properties that hinder its ability to cross the tightly regulated BBB.[2][3]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump it out of the brain.[4]
-
High Plasma Protein Binding: Only the unbound fraction of a drug in plasma is available to cross the BBB.[2]
Q2: How can we experimentally assess the brain penetrance of our compound?
A2: A tiered approach is recommended, starting with in vitro models and progressing to in vivo studies:
-
In Vitro BBB Models: Utilize models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or cell-based assays (e.g., Caco-2, MDCK-MDR1) to get an early indication of passive permeability and interaction with efflux transporters.[2]
-
In Vivo Pharmacokinetic (PK) Studies: These are crucial for a definitive assessment. A typical study involves administering the compound to rodents (e.g., rats, mice) and measuring its concentration in both plasma and brain tissue at various time points. This allows for the calculation of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which is the most accurate predictor of target engagement in the CNS.[5]
Q3: What strategies can we employ to improve the bioavailability of our lead compound?
A3: Improving bioavailability often involves optimizing the drug's formulation or chemical structure.[6][7][8] Common strategies include:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.[10]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.[8]
-
Prodrugs: A prodrug strategy can be used to mask polar functional groups that limit permeability.
Q4: Our compound shows good in vitro permeability but still has low brain exposure in vivo. What could be the issue?
A4: This scenario often points towards active efflux at the BBB. Your compound is likely a substrate for transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4] To confirm this, you can perform in vitro transporter assays using cell lines that overexpress these transporters. An in vivo study comparing brain exposure in wild-type rodents versus those where the efflux transporters are knocked out or inhibited can provide definitive evidence.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | Characterize the solid-state properties (polymorphism). Conduct solubility studies at different pH values. Consider formulation strategies like amorphous solid dispersions or lipid-based formulations.[10] |
| Low intestinal permeability | Assess permeability using in vitro models (e.g., Caco-2 assays). If permeability is low, consider medicinal chemistry efforts to optimize physicochemical properties (e.g., reduce hydrogen bond donors). |
| High first-pass metabolism | Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability. Identify the major metabolites and the enzymes responsible. A prodrug approach or structural modifications to block metabolic hot spots may be necessary.[1] |
Issue 2: Poor Brain Penetrance
| Potential Cause | Troubleshooting Steps |
| Substrate for efflux transporters (e.g., P-gp, BCRP) | Conduct in vitro transporter assays (e.g., MDCK-MDR1). Perform in vivo studies with co-administration of a known efflux inhibitor. Medicinal chemistry efforts can focus on designing analogs that are not transporter substrates.[4] |
| High plasma protein binding | Measure the fraction of unbound drug in plasma using equilibrium dialysis. While difficult to modify directly, understanding the unbound concentration is key to interpreting brain exposure data. |
| Unfavorable physicochemical properties | Analyze the compound's properties against established guidelines for CNS drugs (e.g., molecular weight, lipophilicity, polar surface area). Medicinal chemistry optimization may be required to improve these properties. |
Experimental Protocols
Protocol 1: In Vivo Rodent Pharmacokinetic Study to Determine Brain Penetrance
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Dosing: Administer the compound at a defined dose via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.
-
Brain Tissue Harvesting: Immediately after blood collection, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain. Harvest the whole brain.
-
Sample Processing: Centrifuge blood to obtain plasma. Homogenize the brain tissue.
-
Bioanalysis: Extract the drug from plasma and brain homogenate samples. Quantify the drug concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot plasma and brain concentration-time curves. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Determine the brain-to-plasma ratio (Kp) at each time point.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
-
Plate Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor Compartment: The test compound is dissolved in a buffer solution at a known concentration and added to the wells of the filter plate (donor compartment).
-
Acceptor Compartment: The filter plate is placed into a 96-well acceptor plate containing buffer.
-
Incubation: The plate assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation time. Compounds are categorized as high or low permeability based on established cut-off values.
Visualizations
References
- 1. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 7. upm-inc.com [upm-inc.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amorphous solid dispersions: a robust platform to address bioavailability challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Efficacy Showdown: Osoresnontrine Versus Other PDE9A Inhibitors in Neurodegenerative Disease Models
A deep dive into the preclinical data reveals the therapeutic potential of Osoresnontrine and its counterparts in modulating cognitive function. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
In the quest for effective treatments for neurodegenerative disorders such as Alzheimer's disease, the inhibition of phosphodiesterase 9A (PDE9A) has emerged as a promising therapeutic strategy. By preventing the degradation of cyclic guanosine monophosphate (cGMP), PDE9A inhibitors enhance synaptic plasticity and improve cognitive function in various preclinical models. This guide offers a detailed comparison of the preclinical efficacy of this compound (also known as PF-04447943) against other notable PDE9A inhibitors, including BAY73-6691 and BI 409306.
Mechanism of Action: The cGMP Signaling Pathway
PDE9A inhibitors exert their effects by modulating the nitric oxide (NO)-cGMP signaling pathway, which is crucial for synaptic plasticity and memory formation. The following diagram illustrates this pathway.
In Vitro Potency and Selectivity
The initial screening of potential drug candidates often involves determining their potency and selectivity in in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | Human PDE9A IC50 (nM) | Selectivity over other PDEs | Reference |
| This compound (PF-04447943) | 2.8 (Ki) | >1000-fold vs PDE1-8, 10, 11 | [1] |
| BAY73-6691 | 55 | >25-fold vs PDE1C | [2] |
| BI 409306 | N/A | Potent and selective | [3] |
Preclinical Efficacy in Cognitive Models
The true test of a potential cognitive enhancer lies in its ability to improve memory and learning in animal models that mimic aspects of human neurodegenerative diseases. A variety of behavioral tests are employed to assess different domains of cognition.
Novel Object Recognition (NOR) Test
The NOR test evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| This compound (PF-04447943) | Rat (Scopolamine-induced deficit) | 1-3 mg/kg, p.o. | Significantly improved cognitive performance. | [1] |
| BAY73-6691 | Rat | 0.3 and 3 mg/kg, p.o. | Tended to enhance long-term memory. | [4] |
Table 2: Efficacy in the Novel Object Recognition Test. Both this compound and BAY73-6691 showed positive effects on recognition memory.
Social Recognition Test
This test assesses an animal's ability to remember a previously encountered conspecific, providing a measure of social memory.
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| This compound (PF-04447943) | Mouse (Natural forgetting) | 1-3 mg/kg, p.o. | Significantly improved cognitive performance. | [1] |
| BAY73-6691 | Rat | 0.3 and 3 mg/kg, p.o. | Enhanced acquisition, consolidation, and retention of long-term memory. | [4] |
Table 3: Efficacy in the Social Recognition Test. Both inhibitors demonstrated robust improvements in social memory.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory, where an animal must learn the location of a hidden platform in a pool of water using distal cues.
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| This compound (PF-04447943) | Tg2576 mice (AD model) | N/A | Improved memory and hippocampal spine density. | [5] |
| BAY73-6691 | N/A | N/A | N/A | N/A |
Table 4: Efficacy in the Morris Water Maze. this compound has shown efficacy in a transgenic mouse model of Alzheimer's disease. Data for BAY73-6691 in this specific test was not prominently available in the searched literature.
Effects on Synaptic Plasticity
Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory, characterized by a persistent strengthening of synapses. The ability of a compound to enhance LTP is a strong indicator of its potential as a cognitive enhancer.
| Inhibitor | Preparation | Concentration | Key Findings | Reference |
| This compound (PF-04447943) | Rat hippocampal slices | 100 nM | Significantly facilitated LTP evoked by a weak tetanic stimulus. | [1] |
| BAY73-6691 | Rat hippocampal slices (old rats) | 10 µM | Increased basal synaptic transmission and enhanced early LTP. | [2][4] |
Table 5: Effects on Long-Term Potentiation (LTP). Both this compound and BAY73-6691 have been shown to enhance synaptic plasticity in vitro.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro PDE9A Inhibition Assay
This assay is typically performed in a 96-well format. The test inhibitor at various concentrations is incubated with purified human recombinant PDE9A enzyme and a fluorescently labeled cGMP substrate. The reaction is allowed to proceed for a set time, after which a binding agent that specifically binds to the hydrolyzed product (fluorescently labeled GMP) is added. The change in fluorescence polarization is then measured. The IC50 value is calculated from the dose-response curve.
Novel Object Recognition (NOR) Test
The NOR test consists of three phases. During habituation, the animal is allowed to freely explore an open-field arena. In the familiarization phase, two identical objects are placed in the arena, and the animal is allowed to explore them. Following a retention interval, during which the test compound or vehicle is administered, one of the familiar objects is replaced with a novel object for the test phase. The time the animal spends exploring each object is recorded, and a discrimination index is calculated to assess recognition memory. For scopolamine-induced deficit models, scopolamine is administered prior to the familiarization or test phase to induce amnesia.
Measurement of cGMP in Cerebrospinal Fluid (CSF)
To confirm target engagement in the central nervous system, cGMP levels are measured in the CSF of rodents following administration of a PDE9A inhibitor. CSF is collected at a predetermined time point after dosing. The samples are then processed, often involving protein precipitation and solid-phase extraction, to isolate the cGMP. The concentration of cGMP is then quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
The preclinical data strongly support the potential of PDE9A inhibitors as a therapeutic approach for cognitive deficits associated with neurodegenerative diseases. This compound, in particular, exhibits high potency and selectivity for PDE9A and has demonstrated robust efficacy in various in vitro and in vivo models of cognitive impairment. While BAY73-6691 also shows promise, the clinical development of another PDE9A inhibitor, BI 409306, for Alzheimer's disease was discontinued due to a lack of efficacy in Phase II trials, highlighting the challenges in translating preclinical findings to clinical success. Further research and well-designed clinical trials will be crucial to fully elucidate the therapeutic value of this compound and other PDE9A inhibitors in treating human neurodegenerative disorders.
References
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison of Osoresnontrine and PF-04447943 for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two investigational phosphodiesterase 9A (PDE9A) inhibitors, Osoresnontrine (BI 409306) and PF-04447943. Both compounds were developed to enhance cognitive function in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Despite promising preclinical data, both agents have faced challenges in clinical trials, failing to demonstrate significant efficacy. This guide objectively presents the available preclinical in vivo data to facilitate a deeper understanding of their pharmacological profiles and to inform future research in this area.
Mechanism of Action: Targeting the cGMP Signaling Pathway
Both this compound and PF-04447943 are selective inhibitors of PDE9A, an enzyme that primarily degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, these compounds increase intracellular cGMP levels, which is believed to enhance synaptic plasticity and, consequently, improve cognitive functions like learning and memory. The N-methyl-D-aspartate (NMDA) receptor-dependent long-term potentiation (LTP) is a key cellular mechanism for synaptic plasticity that is modulated by the cGMP signaling pathway.[1][2]
Figure 1: Simplified signaling pathway of PDE9A inhibition.
In Vivo Preclinical Efficacy: A Comparative Summary
Both compounds have been evaluated in various rodent models of cognitive impairment. The following tables summarize the key findings from these in vivo studies.
Table 1: Effects on Cognition in Rodent Models
| Compound | Animal Model | Cognitive Task | Dose Range | Key Findings | Reference |
| This compound (BI 409306) | Mouse | MK-801-induced working memory deficit | 1 - 10 mg/kg | Reversed working memory deficits in a T-maze spontaneous alternation task. | [1][2] |
| Mouse | Novel Object Recognition | 1 - 10 mg/kg | Improved long-term memory. | [1][2] | |
| PF-04447943 | Mouse | Scopolamine-induced memory deficit | 1 - 3 mg/kg, p.o. | Significantly improved performance in the Y-maze spatial recognition memory model. | [3] |
| Mouse | Social Recognition Memory | 1 - 3 mg/kg, p.o. | Significantly improved social recognition memory. | [3] | |
| Rat | Scopolamine-induced memory deficit | 1 - 3 mg/kg, p.o. | Significantly improved performance in the novel object recognition test. | [3] |
Table 2: Effects on Synaptic Plasticity and Target Engagement
| Compound | In Vivo/Ex Vivo Model | Measurement | Dose/Concentration | Key Findings | Reference |
| This compound (BI 409306) | Ex vivo rat brain slices | Long-Term Potentiation (LTP) | 100 nM | Enhanced LTP induced by both weak and strong tetanic stimulation. | [1][2] |
| Rat | cGMP levels in prefrontal cortex and CSF | 1 - 10 mg/kg | Increased cGMP levels, indicating target engagement in the brain. | [1][2] | |
| PF-04447943 | Rat hippocampal slices | Long-Term Potentiation (LTP) | 100 nM | Facilitated hippocampal slice LTP evoked by a weak tetanic stimulus. | [3] |
| Rat | cGMP levels in cerebrospinal fluid (CSF) | 1 - 30 mg/kg, p.o. | Dose-dependently increased cGMP levels, confirming CNS target engagement. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key in vivo experiments cited.
Novel Object Recognition (NOR) Test
This task assesses recognition memory in rodents, based on their innate preference to explore novel objects.
Figure 2: Workflow for the Novel Object Recognition test.
Protocol Details:
-
Habituation: Mice or rats are allowed to freely explore an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects. This reduces novelty-induced stress during testing.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific period, which can range from a short-term (e.g., 1 hour) to a long-term (e.g., 24 hours) memory test.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. A higher exploration time for the novel object indicates successful recognition memory.
Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cognitive deficit, mimicking aspects of cholinergic dysfunction observed in Alzheimer's disease.
Protocol Details:
-
Animal Groups: Animals are typically divided into a control group, a scopolamine-only group, and scopolamine plus treatment groups (this compound or PF-04447943 at various doses).
-
Drug Administration: The test compound or vehicle is administered at a specific time point before the cognitive task. Scopolamine is typically administered 20-30 minutes before the training phase of the cognitive task to induce amnesia.
-
Cognitive Testing: A variety of cognitive tasks can be employed, including the NOR test, Y-maze, or passive avoidance tasks, to assess the reversal of scopolamine-induced memory impairment by the test compound.
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular model for learning and memory.
Figure 3: General workflow for in vivo LTP experiments.
Protocol Details:
-
Electrode Implantation: Under anesthesia, stimulating and recording electrodes are surgically implanted in specific brain regions, commonly the hippocampus (e.g., stimulating the Schaffer collaterals and recording from the CA1 region).
-
Baseline Recording: After a recovery period, baseline synaptic responses, known as field excitatory postsynaptic potentials (fEPSPs), are recorded by delivering single electrical pulses at a low frequency.
-
LTP Induction: A high-frequency electrical stimulation (HFS) or "tetanus" is delivered through the stimulating electrode.
-
Post-HFS Recording: The same low-frequency single pulses are delivered again, and the fEPSPs are recorded for an extended period (e.g., 1-2 hours). A sustained increase in the fEPSP slope or amplitude compared to the baseline indicates the induction of LTP. The test compound can be administered before the HFS to assess its effect on LTP induction or maintenance.
Clinical Development and Outcomes
Both this compound and PF-04447943 have been evaluated in Phase II clinical trials for Alzheimer's disease.[4][5][6] this compound was also investigated for cognitive impairment associated with schizophrenia.[7][8][9] Unfortunately, both compounds failed to demonstrate a significant improvement in the primary cognitive endpoints in these patient populations. For PF-04447943, a 12-week treatment did not result in a significant difference from placebo on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[5] Similarly, this compound did not show a significant benefit on the Neuropsychological Test Battery (NTB) total z-score in patients with prodromal or mild Alzheimer's disease.[4][6]
Conclusion
This compound and PF-04447943 are both potent and selective PDE9A inhibitors that have demonstrated robust pro-cognitive effects in a range of preclinical in vivo models. They effectively engage their target in the central nervous system, leading to increased cGMP levels and enhanced synaptic plasticity. Despite these promising preclinical profiles, both compounds have failed to translate these effects into significant clinical efficacy in patients with Alzheimer's disease and schizophrenia.
This disconnect between preclinical and clinical findings highlights the challenges in translating rodent models of cognitive enhancement to complex human neurodegenerative and psychiatric disorders. Further research is warranted to understand the potential reasons for this translational failure, which may include differences in disease pathology, the specific cognitive domains affected, and the role of the cGMP pathway in the context of established disease. The data presented in this guide serves as a valuable resource for researchers in the field to critically evaluate the therapeutic potential of PDE9A inhibition and to design future studies aimed at overcoming these translational hurdles.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [boehringer-ingelheim.com]
- 8. A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Osoresnontrine's In Vivo Impact on cGMP: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Osoresnontrine's in vivo effect on cyclic guanosine monophosphate (cGMP) with other well-established phosphodiesterase (PDE) inhibitors. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer a comprehensive overview for informed decision-making in drug development.
This compound (BI 409306) is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that primarily hydrolyzes cGMP. By inhibiting PDE9A, this compound increases intracellular cGMP levels, a key second messenger involved in various physiological processes, including synaptic plasticity and memory.[1][2] This guide compares the in vivo effects of this compound on cGMP levels with those of established PDE5 inhibitors, Sildenafil and Tadalafil, which also modulate cGMP signaling but through a different PDE isoform.
Comparative In Vivo Efficacy on cGMP Levels
The following table summarizes the quantitative data from preclinical in vivo studies, showcasing the effects of this compound and comparator compounds on cGMP concentrations in various biological matrices.
| Compound | Class | Dose | Route of Administration | Species | Tissue/Sample | % Increase in cGMP (Mean) | Reference |
| This compound (BI 409306) | PDE9A Inhibitor | 1 mg/kg | Oral | Rat | Prefrontal Cortex | ~150% | [1] |
| 1 mg/kg | Oral | Rat | Cerebrospinal Fluid | ~140% | [1] | ||
| Sildenafil | PDE5 Inhibitor | 2 mg/kg | Oral | Rat | Cortex | Significant increase (exact % not stated) | [3] |
| 5 mg/kg | Oral | Rat | Cortex | Significant increase (exact % not stated) | [3] | ||
| Not Stated | Oral | Mouse (Ischemic) | Ipsilateral Hemisphere | ~42% | [4] | ||
| Tadalafil | PDE5 Inhibitor | 0.5 mg/kg | Not Stated | Rat (PAH model) | Lung | ~120 pmol/g tissue (absolute value) | [5] |
| 2 mg/kg (twice daily) | Oral | Mini-Swine (Heart Failure) | Left Ventricle | Significant increase (exact % not stated) | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated.
Caption: this compound's signaling pathway.
Caption: Experimental workflow for in vivo cGMP validation.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature for the in vivo assessment of cGMP levels.
In Vivo Microdialysis for cGMP Measurement in Brain
This technique allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals.[7][8]
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex or cerebellum).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for a minimum of 24 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
-
Drug Administration:
-
Administer this compound or the comparator drug orally or via the microdialysis probe (retrodialysis).
-
-
Sample Analysis:
-
Analyze the cGMP concentration in the dialysate samples using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Tissue Homogenate and CSF cGMP Measurement via ELISA
This method is used for determining total cGMP content in a specific tissue or fluid sample at a single time point.[4][9]
-
Animal Dosing and Sample Collection:
-
Administer the test compound (this compound or comparator) to the animals at the desired dose and route.
-
At a predetermined time point post-dosing, euthanize the animals and rapidly dissect the tissue of interest (e.g., cortex, hippocampus) or collect cerebrospinal fluid (CSF).
-
Immediately freeze the samples in liquid nitrogen to prevent enzymatic degradation of cGMP.
-
-
Sample Preparation:
-
Tissue: Homogenize the frozen tissue in an acidic solution (e.g., 0.1 M HCl or trichloroacetic acid) to precipitate proteins and inactivate phosphodiesterases. Centrifuge the homogenate and collect the supernatant.
-
CSF: CSF samples can often be assayed directly or after dilution with the assay buffer.
-
-
cGMP Quantification by ELISA:
-
Use a commercially available cGMP ELISA kit. These kits typically employ a competitive immunoassay format.
-
Add samples and standards to a microplate pre-coated with an anti-cGMP antibody.
-
Add a known amount of enzyme-labeled cGMP, which competes with the cGMP in the sample for antibody binding sites.
-
After incubation and washing steps, add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Calculate the cGMP concentration in the samples by comparing their absorbance to a standard curve.
-
Conclusion
The available in vivo data demonstrates that this compound effectively increases cGMP levels in the central nervous system of rodents.[1] Its potency as a PDE9A inhibitor makes it a promising candidate for therapeutic areas where enhancement of the cGMP signaling pathway is desired. Compared to PDE5 inhibitors like Sildenafil and Tadalafil, which have shown efficacy in elevating cGMP in both central and peripheral tissues, this compound's selectivity for PDE9A may offer a more targeted approach for neurological indications. The experimental protocols outlined provide a robust framework for the continued investigation and validation of this compound and other novel cGMP-modulating compounds.
References
- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Saxagliptin and Tadalafil Differentially Alter Cyclic Guanosine Monophosphate (cGMP) Signaling and Left Ventricular Function in Aortic‐Banded Mini‐Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential regulation of cyclic GMP levels in the frontal cortex and the cerebellum of anesthetized rats by nitric oxide: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis study of a specific inhibitor of soluble guanylyl cyclase on the glutamate receptor/nitric oxide/cyclic GMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
Osoresnontrine vs. Placebo in Schizophrenia: A Review of Clinical Trial Data
A comprehensive review of the available clinical trial data for osoresnontrine (BI 409306) in patients with schizophrenia reveals a primary focus on cognitive impairment rather than direct antipsychotic efficacy. The key Phase II clinical trial (NCT02281773) did not demonstrate a statistically significant improvement in cognitive function compared to placebo. While psychotic symptoms were monitored, detailed quantitative data on the Positive and Negative Syndrome Scale (PANSS), a standard measure of schizophrenia symptom severity, have not been made publicly available. This guide summarizes the existing data, experimental protocols, and the mechanism of action of this compound, highlighting the limitations of a direct quantitative comparison with placebo for antipsychotic efficacy.
Executive Summary
This compound is a selective phosphodiesterase 9 (PDE9) inhibitor that was investigated as a potential treatment for cognitive impairment associated with schizophrenia (CIAS). The primary Phase II clinical trial failed to meet its main goal of improving cognition. Importantly, for the scope of this guide, the trial only reported that this compound did not worsen psychotic symptoms, but specific data on its efficacy in reducing positive and negative symptoms of schizophrenia, as measured by PANSS scores, are not available in the public domain. Therefore, a direct quantitative comparison of this compound's antipsychotic effects versus placebo is not possible at this time. The drug was found to be well-tolerated with an acceptable safety profile.
Efficacy in Cognitive Impairment
The core of the clinical investigation for this compound in schizophrenia was its potential to improve cognitive deficits. The primary measure for this was the MATRICS Consensus Cognitive Battery (MCCB) composite score.
Key Findings:
-
The Phase II trial did not show a significant difference in the change from baseline in the MCCB composite score between any of the this compound dose groups and the placebo group.[1][2]
-
The adjusted mean change from baseline in the MCCB composite score at week 12 ranged from 1.2 to 2.8 for the this compound groups, compared to 2.5 for the placebo group.[1][2]
-
There was also no significant improvement in the key secondary endpoint, the Schizophrenia Cognition Rating Scale (SCoRS) total score, for this compound compared to placebo.[1][2]
-
Regarding psychotic symptoms, it was reported that "no worsening psychopathology symptoms were observed in any group (PANSS)".[3] This qualitative statement is the only available information on the effect of this compound on the core symptoms of schizophrenia.
Safety and Tolerability
This compound was generally well-tolerated in the Phase II clinical trial.
Table 1: Adverse Events in the Phase II Clinical Trial of this compound in Schizophrenia
| Treatment Group | Percentage of Patients with Adverse Events |
| Placebo | 36.4% |
| This compound (10 mg) | 33.3% |
| This compound (100 mg) | 53.5% |
Source: Brown et al., 2019[1][2]
Adverse events were reported to be dose-dependent.[1][2]
Experimental Protocols
The primary clinical trial investigating this compound in schizophrenia was a Phase II, multicenter, double-blind, placebo-controlled, parallel-group study (NCT02281773).
-
Participants: 518 patients aged 18-55 years with a diagnosis of schizophrenia who were maintained on stable doses of antipsychotics.[1][3]
-
Intervention: Patients were randomized in a 2:1:1:1:1 ratio to receive once-daily oral doses of placebo, or this compound at 10 mg, 25 mg, 50 mg, or 100 mg for 12 weeks.[1][3]
-
Primary Endpoint: The primary outcome was the change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score at week 12.[1][3]
-
Secondary Endpoints: A key secondary endpoint was the change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score at week 12. Safety and tolerability were also assessed, and the PANSS was used to monitor for any worsening of psychotic symptoms.[3]
Visualizations
Clinical Trial Workflow
Caption: Workflow of the Phase II clinical trial for this compound in schizophrenia.
Mechanism of Action of this compound
Caption: this compound inhibits PDE9, increasing cGMP levels and downstream signaling.
Conclusion
References
- 1. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 21. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. Boehringer Ingelheim refocuses PDE9 inhibition brain research on schizophrenia following results from Phase II Alzheimer's trials [prnewswire.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
